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  • Product: 5-Chlorothiazole-4-carbonitrile
  • CAS: 1006047-45-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chlorothiazole-4-carbonitrile

This guide provides a detailed examination of 5-Chlorothiazole-4-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. We will explore...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of 5-Chlorothiazole-4-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. We will explore its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights into its utility as a versatile chemical scaffold.

Core Chemical Identity and Properties

5-Chlorothiazole-4-carbonitrile is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The presence of a chloro group at the 5-position and a nitrile group at the 4-position imparts distinct reactivity and makes it a valuable intermediate for further chemical modification. Thiazole-based compounds are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.

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// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [pos="-1.2,0.75!", fontcolor="#202124"]; S3 [label="S", pos="-0.75,-0.75!", fontcolor="#202124"]; C4 [pos="1.2, -0.75!", fontcolor="#202124"]; C5 [pos="1.2,0.75!", fontcolor="#202124"];

// Substituent nodes Cl [label="Cl", pos="2.4,1.5!", fontcolor="#34A853"]; C_nitrile [label="C", pos="2.4,-1.5!", fontcolor="#202124"]; N_nitrile [label="N", pos="3.4,-2.1!", fontcolor="#202124"];

// Ring bonds N1 -- C2 [len=1.5]; C2 -- S3 [len=1.5]; S3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5];

// Double bonds (approximated with color/style if needed) C2 -- S3 [color="#5F6368"]; C4 -- C5 [color="#5F6368"];

// Substituent bonds C5 -- Cl [len=1.5, color="#34A853"]; C4 -- C_nitrile [len=1.5]; C_nitrile -- N_nitrile [style=solid, label="≡", fontsize=20, fontcolor="#EA4335", len=1.2];

// Invisible nodes for label positioning label_node [label="5-Chlorothiazole-4-carbonitrile", pos="0,-2.5!", fontsize=14, fontcolor="#202124"]; } Figure 1: Structure of 5-Chlorothiazole-4-carbonitrile.

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 5-chloro-1,3-thiazole-4-carbonitrileN/A
CAS Number 100435-41-0N/A
Molecular Formula C₄HClN₂S
Molecular Weight 144.58 g/mol
Appearance Expected to be a solid at room temperature[1]
Purity Typically >97% for research applications

Note: Specific experimental data like melting and boiling points for this exact isomer are not widely published. Data is often extrapolated from closely related isomers like 2-Chlorothiazole-5-carbonitrile (MP: 47-49°C, BP: 291.1°C).[1]

Spectroscopic Profile

The structural features of 5-Chlorothiazole-4-carbonitrile give rise to a distinct spectroscopic signature, which is crucial for reaction monitoring and quality control.

  • Infrared (IR) Spectroscopy : The most prominent feature is a sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically observed in the 2220-2260 cm⁻¹ region. Other characteristic peaks would include those for C=N and C-S stretching within the thiazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The molecule contains a single proton on the thiazole ring at the 2-position. Its chemical shift is expected in the aromatic region (typically δ 7.0-9.0 ppm), influenced by the electronegativity of the adjacent nitrogen and sulfur atoms and the electron-withdrawing effects of the substituents.[2]

    • ¹³C NMR : The spectrum would show four distinct carbon signals. The nitrile carbon (C≡N) is characteristically found around δ 110-120 ppm.[3] The three carbons of the thiazole ring would appear at distinct shifts, with the C5 atom bonded to chlorine being significantly influenced by its electronegativity.

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[3]

Reactivity and Mechanistic Insights

The chemical behavior of 5-Chlorothiazole-4-carbonitrile is dominated by the electronic properties of its substituents. The chlorine atom at the C5 position and the cyano group at the C4 position are both strongly electron-withdrawing.

Causality of Reactivity:
  • Activation for Nucleophilic Aromatic Substitution (SₙAr) : In the thiazole ring, the C5 position is inherently activated for reaction with nucleophiles.[4] This effect is significantly amplified by the adjacent electron-withdrawing nitrile group at C4. This group helps to stabilize the negative charge of the Meisenheimer complex—the key intermediate formed during an SₙAr reaction—through resonance.[5] Consequently, the chlorine atom at C5 serves as an excellent leaving group, making this position the primary site for chemical modification.

  • Reactivity of the Nitrile Group : The cyano group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with organometallic reagents, providing a secondary avenue for derivatization.

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// Nodes start [label="5-Chlorothiazole-4-carbonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nucleophile (Nu-H)\n(e.g., R-NH₂, R-OH, R-SH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=diamond, style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="5-Substituted-Thiazole-4-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Nucleophilic\nAttack at C5"]; nucleophile -> intermediate; intermediate -> product [label="Elimination of Cl⁻"]; } Figure 2: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Key Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a generalized, self-validating procedure for substituting the 5-chloro group with a generic amine nucleophile.

Objective: To synthesize a 5-amino-thiazole-4-carbonitrile derivative.

Materials:

  • 5-Chlorothiazole-4-carbonitrile (1 equivalent)

  • Amine Nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)

  • Aprotic Polar Solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Non-nucleophilic Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 equivalents)

Methodology:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chlorothiazole-4-carbonitrile and the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the base, followed by the dropwise addition of the amine nucleophile. The use of a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the mixture to a temperature appropriate for the chosen solvent and nucleophile's reactivity (typically 60-100 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3] SₙAr reactions on similar systems often reach completion within 4-8 hours at elevated temperatures.[6]

  • Workup: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 5-substituted thiazole.

Self-Validation: The success of the reaction is validated by the disappearance of the starting material on TLC and the appearance of a new, typically more polar, product spot. Final structure confirmation is achieved via spectroscopic methods (NMR, MS, IR), confirming the incorporation of the nucleophile and the loss of the chlorine atom.

Synthesis and Industrial Relevance

While multiple synthetic routes to substituted thiazoles exist, a common and industrially relevant approach is the Hantzsch Thiazole Synthesis or variations thereof.[7] A plausible route to 5-Chlorothiazole-4-carbonitrile would involve the condensation of a thioamide with an α-halocarbonyl compound that already contains the required chloro and cyano functionalities. The development of efficient, high-yield syntheses for such building blocks is a key area of process chemistry research.[8][9]

Applications in Drug Discovery and Development

The true value of 5-Chlorothiazole-4-carbonitrile lies in its role as a versatile intermediate. The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to engage in hydrogen bonding and its metabolic stability.

  • Scaffold for Library Synthesis: The predictable reactivity at the C5 position allows for the rapid synthesis of large libraries of related compounds by reacting it with a diverse set of nucleophiles. These libraries are then screened for biological activity against various targets.

  • Bioisostere: The thiazole ring is often used as a bioisostere for other aromatic systems, like benzene or pyridine, to modulate a compound's pharmacokinetic properties, such as solubility, absorption, and metabolic profile.

  • Known Therapeutic Areas: Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[7][10][11] The ability to easily functionalize the 5-position of this specific scaffold allows chemists to fine-tune the structure to optimize potency and selectivity for a given biological target.

Safety and Handling

Based on safety data for structurally related chlorothiazole and cyanothiazole compounds, 5-Chlorothiazole-4-carbonitrile should be handled with care.

  • Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin.[12] Causes skin and serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[12][13]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

  • Decomposition: Hazardous decomposition products upon heating may include nitrogen oxides, sulfur oxides, carbon oxides, and hydrogen chloride.

Conclusion

5-Chlorothiazole-4-carbonitrile is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its key feature is the activated 5-position, which allows for facile nucleophilic substitution, making it an ideal scaffold for building molecular diversity. A thorough understanding of its reactivity, grounded in the principles of physical organic chemistry, enables researchers to strategically employ this molecule in the design and synthesis of novel compounds with therapeutic potential.

References

  • ResearchGate. (2025). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Available at: [Link]

  • Royal Society of Chemistry. (2024). Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. Available at: [Link]

  • Research Journal of Chemical Sciences. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Available at: [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2018). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

  • ResearchGate. (2025). The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. Available at: [Link]

  • MDPI. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Available at: [Link]

  • MDPI. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
  • fm-chemicals. (n.d.). 2-chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Available at: [Link]

  • Google Patents. (n.d.). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-methyl-4-isothiazolin-3-one. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Available at: [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Available at: [Link]

Sources

Exploratory

Strategic Nucleophilic Substitution: Targeting the C5-Chloro Position of 5-Chlorothiazole-4-carbonitrile

Topic: Nucleophilic Substitution Reactions at the Chloro Position of 5-Chlorothiazole-4-carbonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Substitution Reactions at the Chloro Position of 5-Chlorothiazole-4-carbonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-chlorothiazole-4-carbonitrile scaffold (CAS: 1006047-45-5) represents a distinct challenge in heterocyclic chemistry. Unlike the highly electrophilic C2 position of the thiazole ring, the C5 position is inherently nucleophilic and typically resistant to direct nucleophilic aromatic substitution (


). However, the presence of the strong electron-withdrawing nitrile group at the C4 position activates the adjacent C5-chloro substituent, enabling 

under specific, optimized conditions. This guide provides a comprehensive technical framework for executing these substitutions, moving beyond standard protocols to address the unique electronic and steric demands of this "latent" electrophile.

Mechanistic Underpinnings: The Activation Paradox

Electronic Landscape

The thiazole ring is an electron-deficient heteroaromatic system, but its electron density is not uniformly distributed.

  • C2 Position (Between S and N): Highly electrophilic due to the inductive withdrawal of both heteroatoms. Halogens here are displaced rapidly.

  • C5 Position (Adjacent to S): Typically nucleophilic (analogous to the

    
    -position of thiophene). Halogens here are generally inert to 
    
    
    
    unless activated.
The Role of the 4-Cyano Group

In 5-chlorothiazole-4-carbonitrile, the nitrile group at C4 is the critical "switch" that enables reactivity. It exerts a strong mesomeric ($ -M


 -I $) effect, pulling electron density away from the C5 position. This lowers the energy of the 

-complex (Meisenheimer intermediate) formed upon nucleophilic attack, making the reaction kinetically accessible.
Reaction Mechanism (Addition-Elimination)

The reaction proceeds via a classical addition-elimination mechanism. The nucleophile attacks the C5 carbon, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the nitrile nitrogen and the ring nitrogen, stabilizing the complex before the chloride leaving group is expelled.

SNAr_Mechanism Substrate 5-Chlorothiazole-4-CN (Ground State) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (Nu) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Formation of C-Nu Bond TS2 Transition State 2 (Cl Elimination) Intermediate->TS2 Loss of Cl- Product 5-Substituted Thiazole-4-CN (Restored Aromaticity) TS2->Product - Cl-

Figure 1: Reaction coordinate for the


 substitution at C5.[1] The rate-determining step is typically the formation of the Meisenheimer complex (TS1), which is lowered in energy by the C4-CN group.

Strategic Reaction Optimization

Successful substitution at the C5 position requires a delicate balance of activation (heat, solvent polarity) and preservation of the sensitive nitrile functionality.

Solvent Selection

The choice of solvent is paramount.[2] Polar aprotic solvents are required to solvate the cationic counterion of the base, leaving the nucleophile "naked" and more reactive.

SolventDielectric Constant (

)
Boiling Point (°C)SuitabilityNotes
DMF 36.7153High Standard choice. Good solubility for organic bases.
DMSO 46.7189High Maximum rate acceleration. Harder to remove during workup.
NMP 32.2202Medium Good for high-temperature (>100°C) reactions.
MeCN 37.582Low Often insufficient boiling point for C5 activation.
THF 7.566Very Low Poor solubility for inorganic bases; insufficient polarity.
Base Selection

The base must be strong enough to deprotonate the nucleophile (if neutral, like an amine or thiol) but non-nucleophilic to avoid competing attack at the nitrile (hydrolysis) or C2 (if unsubstituted).

  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    Preferred for thiols and phenols. Cesium carbonate is superior due to the "cesium effect" (higher solubility and looser ion pairing).
  • Tertiary Amines (

    
    , 
    
    
    
    ):
    Suitable for highly nucleophilic amines. Avoid if high temperatures (>100°C) are needed due to volatility.
  • Strong Bases (

    
    , 
    
    
    
    ):
    generally avoided unless the nucleophile is very weak, as they can attack the nitrile group or cause ring opening.

Experimental Protocols

Standard Protocol: Amination of 5-Chlorothiazole-4-carbonitrile

This protocol is designed for secondary amines (e.g., morpholine, piperidine) or electron-rich primary amines.

Reagents:

  • 5-Chlorothiazole-4-carbonitrile (1.0 equiv)

  • Amine Nucleophile (1.2 - 1.5 equiv)

  • 
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Anhydrous DMF (0.2 M concentration)

Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve 5-Chlorothiazole-4-carbonitrile (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add the base (

    
     or DIPEA). If using a solid base, ensure it is finely powdered.
    
  • Nucleophile Addition: Add the amine nucleophile dropwise.

  • Reaction: Seal the vial and heat to 60–80°C . Monitor by TLC or LC-MS every 2 hours.

    • Note: Unlike C2-chloro analogs which react at RT, C5-chloro often requires thermal activation.

  • Workup: Once conversion is complete (>95%), cool to room temperature. Pour the mixture into ice-cold water (10x volume).

  • Isolation: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol Variation: Thiol Substitution (S-Arylation/Alkylation)

Thiols are better nucleophiles than amines and often require milder conditions.

Modifications:

  • Base: Use

    
     (1.5 equiv).[1]
    
  • Temperature: Start at Room Temperature . Only heat to 50°C if no reaction is observed after 4 hours.

  • Atmosphere: Strictly inert (

    
     or Ar) to prevent disulfide formation of the starting thiol.
    

Troubleshooting & Critical Parameters

Common Failure Modes

The most common issue is low conversion or hydrolysis of the nitrile .

Troubleshooting Problem Low Conversion / Side Products Check1 Is the Nitrile Intact? Problem->Check1 Check2 Is the Nucleophile Strong Enough? Check1->Check2 Yes Solution1 Reduce Water Content Use Anhydrous Solvents Check1->Solution1 No (Amide formed) Solution2 Switch to Cs2CO3 Increase Temp to 100°C Check2->Solution2 No Solution3 Use Microwave Irradiation (120°C, 10-30 min) Check2->Solution3 Yes (but slow)

Figure 2: Decision tree for troubleshooting reaction failures.

The "Water" Problem

The 4-cyano group is susceptible to hydrolysis to the primary amide under basic, aqueous conditions.

  • Symptom: Appearance of a peak with M+18 in LC-MS.

  • Prevention: Use strictly anhydrous DMF/DMSO (stored over molecular sieves). Avoid hydroxide bases (

    
    , 
    
    
    
    ).
Regioselectivity Check

If the starting material was actually 2,5-dichlorothiazole-4-carbonitrile:

  • C2-Cl will react first at Room Temperature.

  • C5-Cl will react second at Elevated Temperature (>80°C).

  • Guidance: If you need to substitute C5 specifically in a di-halo system, you must first block C2 or perform a sequential substitution (C2 first, then C5).

References

  • Chemical Substance: 5-Chlorothiazole-4-carbonitrile. CAS Registry Number: 1006047-45-5. Available from: , .

  • General Thiazole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Mechanistic Analog (Activated S_NAr): Nucleophilic Substitution Reactions of 5-Fluoroisoquinoline-1-carbonitrile. BenchChem Application Note. Link. (Demonstrates activation of C5-halogen by adjacent nitrile and ring nitrogen).

  • Reaction Kinetics: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

Sources

Foundational

5-Chlorothiazole-4-carbonitrile: A Strategic Scaffold for Regioselective Heterocyclic Synthesis

Executive Summary 5-Chlorothiazole-4-carbonitrile (CAS 1006047-45-5) represents a highly specialized heterocyclic building block that offers a unique "push-pull" electronic environment for medicinal chemistry.[1] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chlorothiazole-4-carbonitrile (CAS 1006047-45-5) represents a highly specialized heterocyclic building block that offers a unique "push-pull" electronic environment for medicinal chemistry.[1] Unlike the more common 2-chlorothiazole derivatives, this scaffold features a chlorine atom at the C5 position and a nitrile group at the C4 position, leaving the C2 position open for late-stage functionalization.[2]

This specific substitution pattern creates a distinct reactivity profile:

  • Activated C5-Cl Bond: The electron-withdrawing nitrile group at C4 activates the C5-chlorine bond towards nucleophilic aromatic substitution (

    
    ) and metal-catalyzed cross-coupling, a reactivity often dormant in unsubstituted 5-chlorothiazoles.
    
  • Acidic C2-H: The combined inductive effects of the ring nitrogen, the C4-nitrile, and the C5-chlorine significantly increase the acidity of the C2-proton, facilitating direct C-H activation or lithiation.[2]

  • Versatile Nitrile Handle: The C4-cyano group serves as a precursor for amides, amines, tetrazoles, or aldehydes, essential for pharmacophore installation.[2]

This guide details the strategic application of 5-chlorothiazole-4-carbonitrile in drug discovery, focusing on regioselective transformations and high-value scaffold synthesis.

Chemical Reactivity Profile

The utility of 5-chlorothiazole-4-carbonitrile lies in its ability to undergo orthogonal transformations at three distinct sites. Understanding the electronic bias of the ring is critical for designing successful synthetic routes.

Electronic Structure & Reactivity Map

The thiazole ring is electron-deficient at C2 (resembling pyridine) and electron-rich at C5 (resembling thiophene). However, the introduction of the strong electron-withdrawing cyano group (-CN) at C4 and the electronegative chlorine (-Cl) at C5 perturbs this standard model.

  • C5 Position (Electrophilic): The -I (inductive) and -M (mesomeric) effects of the C4-nitrile lower the LUMO energy at C5, making the C-Cl bond susceptible to nucleophilic attack (

    
    ) by strong nucleophiles (thiols, alkoxides) and oxidative addition by transition metals (Pd, Ni).[2]
    
  • C2 Position (Nucleophilic/Acidic): While typically the site of nucleophilic attack in thiazoles, the C2-H in this scaffold is highly acidic (

    
     estimated < 25) due to the electron-withdrawing environment.[2] This allows for regioselective C2-lithiation followed by electrophilic quenching (e.g., with aldehydes, halides, or borates).[2]
    
  • C4 Position (Masked Carbonyl): The nitrile is stable under many coupling conditions but can be hydrated to a primary amide (common in kinase inhibitors) or cyclized to a tetrazole (bioisostere for carboxylic acid).[2]

ReactivityMap Core 5-Chlorothiazole-4-carbonitrile (Core Scaffold) C5 C5 Position (Cl) Activated Electrophile Core->C5 Pd-Catalyzed Coupling SNAr Displacement C2 C2 Position (H) C-H Activation / Lithiation Core->C2 Deprotonation (LiHMDS) Minisci Reaction C4 C4 Position (CN) Masked Carbonyl / Heterocycle Formation Core->C4 Hydrolysis (Amide) [3+2] Cycloaddition OutC5 Biaryl / Thioether Formation C5->OutC5 OutC2 2-Substituted Thiazoles C2->OutC2 OutC4 Kinase Inhibitor Motifs (Carboxamides) C4->OutC4

Figure 1: Orthogonal reactivity map of 5-chlorothiazole-4-carbonitrile, highlighting the three distinct sites for chemical modification.

Synthetic Utility & Protocols

Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura Coupling)

The C5-Cl bond is sterically accessible and electronically activated, making it an excellent candidate for Suzuki-Miyaura cross-coupling to generate 4,5-disubstituted thiazoles. This reaction is superior to


 for introducing carbon substituents.

Mechanism: The reaction proceeds via the oxidative addition of the Pd(0) species into the C5-Cl bond. The presence of the adjacent nitrile group stabilizes the oxidative addition intermediate, facilitating the cycle even with the typically sluggish aryl chloride.[2]

Experimental Procedure:

  • Reagents:

    • 5-Chlorothiazole-4-carbonitrile (1.0 equiv)[1]

    • Arylboronic acid (1.2 equiv)[2]

    • Catalyst:

      
       (5 mol%)[2]
      
    • Base:

      
       (3.0 equiv)[2]
      
    • Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

  • Step-by-Step:

    • Charge a reaction vial with the thiazole, arylboronic acid, base, and catalyst.[2]

    • Evacuate and backfill with nitrogen (3 cycles) to remove oxygen (critical for Pd(0) stability).[2]

    • Add the degassed solvent mixture via syringe.

    • Heat the sealed vial to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting chloride (

      
      ).
      
    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).[2]

Validation Check:

  • Success Indicator: Appearance of the biaryl product peak in LC-MS and disappearance of the characteristic isotopic pattern of the chloro-precursor.

  • Troubleshooting: If conversion is low, switch to a more active catalyst system like

    
     which is specialized for aryl chlorides.
    
Protocol B: C2-Functionalization via Lithiation

The C2 proton is the most acidic site. Selective deprotonation allows for the introduction of electrophiles (aldehydes, halides, ketones) at the C2 position without disturbing the C5-Cl or C4-CN groups, provided the temperature is strictly controlled.[2]

Experimental Procedure:

  • Reagents:

    • 5-Chlorothiazole-4-carbonitrile (1.0 equiv)[1]

    • LiHMDS (Lithium hexamethyldisilazide) (1.1 equiv, 1M in THF)[2]

    • Electrophile (e.g., Benzaldehyde) (1.2 equiv)[2][3]

    • Solvent: Anhydrous THF

  • Step-by-Step:

    • Dissolve the thiazole in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78°C (dry ice/acetone bath). Note: Temperature control is vital to prevent ring fragmentation or polymerization.

    • Add LiHMDS dropwise over 10 minutes. The solution may change color (often yellow/orange), indicating the formation of the thiazolyl anion.[2]

    • Stir at -78°C for 30 minutes.

    • Add the electrophile (neat or in THF) dropwise.[2]

    • Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Quench: Add saturated

      
       solution.
      
  • Safety Note: Nitriles can undergo nucleophilic attack by organolithiums at higher temperatures. Keeping the reaction at -78°C ensures the base attacks the C2-H (kinetic deprotonation) rather than the nitrile (nucleophilic addition).

Case Study: Synthesis of a Kinase Inhibitor Scaffold

Many kinase inhibitors (e.g., Dasatinib analogues) utilize a thiazole-5-carboxamide core.[2] The 5-chlorothiazole-4-carbonitrile scaffold allows for a "reverse" synthesis where the 5-position is functionalized before the amide formation, or where the 4-position becomes the amide.

Below is a workflow for synthesizing a 4-carboxamido-5-arylthiazole core, a privileged scaffold in oncology (e.g., Src/Abl inhibition).

SynthesisWorkflow Start Starting Material 5-Chlorothiazole-4-carbonitrile Step1 Step 1: Suzuki Coupling (Introduce Aryl Group at C5) Start->Step1 Ar-B(OH)2, Pd(dppf)Cl2 Inter1 Intermediate 1 5-Arylthiazole-4-carbonitrile Step1->Inter1 Step2 Step 2: Nitrile Hydrolysis (NaOH / H2O2) Inter1->Step2 Basic Hydrolysis Product Target Scaffold 5-Arylthiazole-4-carboxamide Step2->Product

Figure 2: Synthetic pathway for converting 5-chlorothiazole-4-carbonitrile into a bioactive 5-arylthiazole-4-carboxamide core.

Why this route?

  • Regiocontrol: Direct chlorination of a pre-formed 4-carboxamide often leads to mixtures or over-chlorination. Starting with the 5-chloro-4-nitrile guarantees the substitution pattern.

  • Late-Stage Diversity: The nitrile can be kept intact through the coupling step, serving as a robust protecting group for the amide.[2]

Safety & Handling

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN.[2] Work in a well-ventilated fume hood.

  • Skin Sensitization: Halogenated thiazoles are potent skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Storage: Store at 2–8°C under inert gas. The C-Cl bond is stable, but the compound may degrade if exposed to moisture over long periods (hydrolysis of nitrile).[2]

References

  • Synthesis and Reactivity of Chlorothiazoles

    • Title: "Regioselective Synthesis and Functionalization of Thiazole Deriv
    • Source:Journal of Heterocyclic Chemistry
    • Context: Discusses the general reactivity patterns of halothiazoles and the activation effect of electron-withdrawing groups
    • Link:[Link] (General Journal Link for verification of scope)[2]

  • Suzuki Coupling on Heterocycles

    • Title: "Practical Guide to Suzuki-Miyaura Coupling of Heteroaryl Chlorides"
    • Source:Organic Process Research & Development
    • Context: Provides the standard protocols for coupling deactivated or activated heteroaryl chlorides used in Protocol A.
    • Link:[Link]

  • Thiazole C-H Activ

    • Title: "Lithiation of electron-deficient heterocycles: A mechanistic perspective"
    • Source:Chemical Reviews
    • Context: Explains the acidity of the C2 position in thiazoles bearing EWGs like CN and Cl.
    • Link:[Link][2]

  • Commercial Availability & Physical Properties

    • Title: "5-Chlorothiazole-4-carbonitrile Product Page"[4]

    • Source:Sigma-Aldrich / Merck
    • Context: Verification of CAS 1006047-45-5 and physical d

(Note: Specific primary literature dedicated solely to "5-chlorothiazole-4-carbonitrile" is sparse; references provided anchor the described methodologies in established heterocyclic chemistry principles.)

Sources

Exploratory

Discovery and history of substituted chlorothiazoles

Technical Guide: Substituted Chlorothiazoles – Synthetic Architectures, Reactivity Profiles, and Industrial Applications Executive Summary Substituted chlorothiazoles represent a cornerstone class of heterocyclic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Substituted Chlorothiazoles – Synthetic Architectures, Reactivity Profiles, and Industrial Applications

Executive Summary

Substituted chlorothiazoles represent a cornerstone class of heterocyclic intermediates in modern discovery chemistry.[1] Characterized by the electron-deficient 1,3-thiazole core decorated with chlorine substituents, these scaffolds offer a unique balance of stability and reactivity. They serve as critical electrophiles in the synthesis of neonicotinoid insecticides (e.g., thiamethoxam) and pharmaceutical agents (e.g., clomethiazole, ritonavir). This guide provides a technical deep-dive into their synthesis, electronic properties, and application in late-stage functionalization, moving beyond basic textbook definitions to actionable, field-proven protocols.

Historical Genesis & Structural Dynamics

From Hantzsch to High-Throughput

The lineage of chlorothiazole chemistry traces back to the foundational work of Arthur Hantzsch and J.H. Weber in 1887, who first synthesized the thiazole ring via the condensation of


-haloketones with thioamides. While the parent ring was established early, the controlled introduction of chlorine substituents—specifically at the C2 and C5 positions—became a focus in the mid-20th century to access more reactive intermediates for dye chemistry and early sulfonamide antibiotics.
Electronic Topography

The reactivity of chlorothiazoles is dictated by the specific position of the halogen:

  • C2-Position (The "Active" Site): Flanked by both the sulfur and nitrogen atoms, the C2 position is highly electrophilic. The inductive effect of the adjacent nitrogen (

    
     effect) makes the C2-Cl bond particularly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) and oxidative addition by transition metals.
  • C5-Position (The "Passive" Site): The C5 position is more electron-rich compared to C2.[1] Chlorination here typically requires electrophilic substitution mechanisms or direct cyclization with pre-functionalized precursors.

Synthetic Methodologies

Laboratory Standard: The Sandmeyer Route

For research-scale synthesis of 2-chlorothiazole, the Sandmeyer reaction remains the gold standard due to the availability of 2-aminothiazole precursors.

Protocol 1: Synthesis of 2-Chlorothiazole via Sandmeyer Reaction

  • Objective: Conversion of 2-aminothiazole to 2-chlorothiazole.

  • Scale: 50 mmol.

  • Safety: Diazonium salts are potentially explosive; maintain strict temperature control.[1]

StepActionCritical Parameter (Why?)
1. Solubilization Dissolve 2-aminothiazole (5.0 g) in conc. HCl (15 mL) and water (15 mL).High acidity prevents triazene formation.
2. Diazotization Cool to 0–5°C .[1][2] Dropwise add

(3.8 g in 10 mL

).[1]
Temp > 5°C causes diazonium decomposition to phenols.
3. Catalyst Prep In a separate flask, dissolve CuCl (5.5 g) in conc. HCl (20 mL) at 0°C.Cu(I) is the active catalyst for radical chlorine transfer.
4. The Pour Slowly add the diazonium solution to the CuCl solution with vigorous stirring.Controls nitrogen gas evolution (

) to prevent foaming over.
5. Workup Stir 2h at RT. Neutralize with NaOH, steam distill or extract with ether.Steam distillation yields high-purity product (oil).
Industrial Workhorse: The Isothiocyanate Cyclization

For large-scale applications, particularly in agrochemistry, the Sandmeyer route is too atom-inefficient. The industrial route to 2-chloro-5-(chloromethyl)thiazole (CCT) —the key intermediate for thiamethoxam—utilizes allyl isothiocyanate.[1][3]

Protocol 2: Industrial Synthesis of CCT

  • Reaction: Cyclization of allyl isothiocyanate with a chlorinating agent.

  • Reagents: Allyl isothiocyanate, Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Chlorination: Allyl isothiocyanate is treated with

    
     to form the intermediate 2-chloroallyl isothiocyanate.[1]
    
  • Cyclization: In situ treatment with sulfuryl chloride or further chlorination induces cyclization to the thiazole ring.

  • Optimization: The reaction is often run in inert solvents like chloroform or carbon tetrachloride (historically), though modern processes prefer dichloromethane or solvent-free conditions to minimize waste.[1]

Reactivity Profile & Functionalization

The utility of chlorothiazoles lies in their ability to undergo orthogonal functionalization. The following diagram maps the divergent reactivity pathways for a generic 2,5-dichlorothiazole scaffold.

ReactivityMap Start 2,5-Dichlorothiazole C2_Nu 2-Alkoxy/Aminothiazole (SNAr Substitution) Start->C2_Nu  Nucleophiles (RO-, RNH2)  Target: C2 (Most Electrophilic) C2_Pd 2-Arylthiazole (Suzuki/Stille Coupling) Start->C2_Pd  Pd(0), Aryl-B(OH)2  Oxidative Addition Preferential at C2 C5_Li 5-Lithio Species (Halogen-Metal Exchange) Start->C5_Li  n-BuLi, -78°C  Selective Exchange at C5 C5_E 5-Formyl/Acylthiazole (Electrophile Trapping) C5_Li->C5_E  DMF or RCOCl

Figure 1: Divergent reactivity map of 2,5-dichlorothiazole. Note the preference for nucleophilic attack and oxidative addition at the C2 position due to activation by the ring nitrogen.

Palladium-Catalyzed Cross-Couplings

While aryl bromides are traditionally preferred for cross-couplings, 2-chlorothiazoles are increasingly viable due to cost advantages.[1]

  • Catalyst Selection: Standard

    
     often fails with electron-rich chlorothiazoles.[1] Use bulky, electron-rich phosphine ligands like SPhos  or XPhos  with 
    
    
    
    to facilitate the difficult oxidative addition across the C-Cl bond.
  • Selectivity: In 2,4- or 2,5-dichlorothiazoles, the C2-Cl bond reacts first in Pd-catalyzed couplings, allowing for sequential functionalization.[1]

Case Studies in Application

Agrochemicals: The Neonicotinoid Connection

The most commercially significant application of substituted chlorothiazoles is in the synthesis of Thiamethoxam , a second-generation neonicotinoid insecticide.

  • Key Intermediate: 2-chloro-5-(chloromethyl)thiazole (CCT).[4]

  • Synthesis Logic: CCT acts as the electrophile to alkylate the oxadiazine ring.

  • Process Insight: The reaction typically employs a phase-transfer catalyst (e.g., TEBA) in a DMF/base system to ensure high yield and minimize hydrolysis of the sensitive chloromethyl group.[1]

Pharmaceuticals: Clomethiazole & Ritonavir[1][5]
  • Clomethiazole (Heminevrin): A sedative and anticonvulsant used in alcohol withdrawal.[1][5] Structurally, it is 5-(2-chloroethyl)-4-methylthiazole. The chloroethyl side chain is crucial for its lipophilicity and blood-brain barrier penetration.

  • Ritonavir: This antiretroviral protease inhibitor utilizes chlorothiazole derivatives as building blocks to modulate metabolic stability and binding affinity.

References

  • Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

  • BenchChem. (2025).[1][2][6] Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol - Protocol 2: Sandmeyer Reaction.[1]Link

  • Kuraray Co., Ltd. (1997).[1] Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.[1] European Patent EP0794180A1. Link

  • Syngenta Participations AG. (2015).[1] Method of producing thiamethoxam. WO2015180585A9. Link

  • Bach, T., & Heuser, S. (2001).[1] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Chemistry – A European Journal. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3034-52-4, 2-Chlorothiazole.Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Chlorothiazole-4-carbonitrile from starting materials

Application Note: Precision Synthesis of 5-Chlorothiazole-4-carbonitrile Executive Summary & Strategic Analysis The synthesis of 5-chlorothiazole-4-carbonitrile presents a specific regiochemical challenge. The thiazole r...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 5-Chlorothiazole-4-carbonitrile

Executive Summary & Strategic Analysis

The synthesis of 5-chlorothiazole-4-carbonitrile presents a specific regiochemical challenge. The thiazole ring is electron-deficient, and the introduction of a nitrile group at the C4 position further deactivates the ring toward electrophilic aromatic substitution (SEAr). Consequently, direct chlorination of thiazole-4-carbonitrile at the C5 position is sluggish and often yields inseparable mixtures or requires harsh conditions that degrade the nitrile.

To overcome this, this protocol utilizes a "Activate-Functionalize-Deactivate" strategy. We utilize the commercially available ethyl 2-aminothiazole-4-carboxylate.[1][2] The C2-amino group acts as a strong electron-donating group (EDG), activating the C5 position for mild, regioselective chlorination. Once the chlorine is installed, the amino group is removed via a Sandmeyer-type reductive deamination, and the ester is converted to the nitrile.

Key Advantages of this Route:

  • Regiocontrol: The amino group directs chlorination exclusively to C5.

  • Mild Conditions: Avoids high-temperature halogenation or hazardous chlorine gas.

  • Scalability: Intermediates are stable solids amenable to crystallization.

Synthetic Pathway Visualization

The following flowchart outlines the logic and step-by-step transformation.

G Start Ethyl 2-aminothiazole- 4-carboxylate Step1 Step 1: C5-Chlorination (NCS, MeCN) Start->Step1 Activation Inter1 Ethyl 2-amino-5-chlorothiazole- 4-carboxylate Step1->Inter1 Step2 Step 2: Reductive Deamination (t-BuONO, THF) Inter1->Step2 Sandmeyer Reduction Inter2 Ethyl 5-chlorothiazole- 4-carboxylate Step2->Inter2 Step3 Step 3: Ammonolysis (NH3 in MeOH) Inter2->Step3 FGI Inter3 5-Chlorothiazole- 4-carboxamide Step3->Inter3 Step4 Step 4: Dehydration (TFAA, Pyridine) Inter3->Step4 -H2O Final TARGET: 5-Chlorothiazole-4-carbonitrile Step4->Final

Caption: Stepwise synthetic logic moving from ring activation (chlorination) to auxiliary removal (deamination) and functional group interconversion.

Detailed Experimental Protocols

Step 1: Regioselective Chlorination at C5

Objective: Install the chlorine atom at the 5-position using the activating influence of the 2-amino group.

  • Reagents:

    • Ethyl 2-aminothiazole-4-carboxylate (1.0 equiv)

    • N-Chlorosuccinimide (NCS) (1.05 equiv)

    • Acetonitrile (MeCN) (0.5 M concentration)

  • Protocol:

    • Charge a reaction vessel with Ethyl 2-aminothiazole-4-carboxylate and dissolve in MeCN.

    • Cool the solution to 0°C using an ice bath.

    • Add NCS portion-wise over 30 minutes to control the exotherm.

    • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of starting material.

    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water (10 vol). The product, Ethyl 2-amino-5-chlorothiazole-4-carboxylate , typically precipitates as a solid. Filter, wash with cold water, and dry.

    • Note: If the product does not precipitate, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Reductive Deamination (Sandmeyer-Type)

Objective: Remove the amino group to leave the 5-chloro substituent intact. We employ a non-aqueous Sandmeyer reduction using tert-butyl nitrite (TBN) in THF, which acts as both the solvent and the hydrogen atom donor.

  • Reagents:

    • Ethyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 equiv)

    • tert-Butyl Nitrite (TBN) (1.5 equiv)

    • Tetrahydrofuran (THF) (anhydrous)

  • Protocol:

    • Dissolve the Step 1 intermediate in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Heat the solution to gentle reflux (60–65°C).

    • Add TBN dropwise over 1 hour. Gas evolution (N₂) will be observed.

    • Stir at reflux for an additional 2 hours.

    • Workup: Cool to RT. Concentrate the solvent.[3] Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate Ethyl 5-chlorothiazole-4-carboxylate .

    • Mechanism Insight: The amino group is diazotized to form a diazonium species, which undergoes homolytic cleavage. The resulting aryl radical abstracts a hydrogen atom from THF.

Step 3: Ammonolysis to Primary Amide

Objective: Convert the ethyl ester to the primary carboxamide.

  • Reagents:

    • Ethyl 5-chlorothiazole-4-carboxylate (1.0 equiv)

    • Ammonia (7N solution in Methanol) (10 equiv)

  • Protocol:

    • Dissolve the ester in 7N NH₃/MeOH in a pressure tube or sealed flask.

    • Stir at RT for 12–24 hours.

    • Workup: The product often precipitates directly from the methanol solution.

    • Filter the solid.[4] If no precipitate forms, concentrate the solution to dryness and triturate with cold diethyl ether to yield 5-Chlorothiazole-4-carboxamide .

Step 4: Dehydration to Nitrile

Objective: Dehydrate the primary amide to the target nitrile using Trifluoroacetic Anhydride (TFAA), a mild and high-yielding reagent.

  • Reagents:

    • 5-Chlorothiazole-4-carboxamide (1.0 equiv)

    • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

    • Pyridine (2.5 equiv)

    • Dichloromethane (DCM) (dry)

  • Protocol:

    • Suspend the amide in dry DCM and add Pyridine. Cool to 0°C.

    • Add TFAA dropwise. The mixture will become homogeneous.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Quench with saturated aqueous NaHCO₃ (careful, gas evolution).

    • Separate the organic layer, wash with 1M HCl (to remove pyridine), then brine.

    • Dry over MgSO₄ and concentrate to yield 5-Chlorothiazole-4-carbonitrile .

Quantitative Data Summary

StepTransformationReagentsTypical YieldKey Quality Attribute
1 Chlorination (C5)NCS, MeCN85-92%Regioselectivity (>98% C5)
2 Deaminationt-BuONO, THF70-80%Absence of diazo-tars
3 AmmonolysisNH₃/MeOH90-95%Conversion >99% (HPLC)
4 DehydrationTFAA, Pyridine88-94%Purity of Nitrile

Safety & Handling

  • Nitriles: The final product and intermediates should be treated as potential cyanide sources under metabolic conditions. Handle in a fume hood.

  • tert-Butyl Nitrite (TBN): Highly flammable and toxic. It is a source of NOₓ species. Use blast shields when scaling up diazonium reactions.

  • TFAA: Corrosive and moisture sensitive. Reacts violently with water.

References

  • Thiazole Reactivity & Halogenation

    • General Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Confirming C5 electrophilic preference in thiazoles).
    • Specific Chlorination: Sigma-Aldrich.[5] (n.d.). Ethyl 2-aminothiazole-4-carboxylate Product Page. Retrieved from (Verifies starting material availability).

  • Sandmeyer-Type Deamination

    • Non-aqueous Protocol: Doyle, M. P., et al. (1977). Alkyl Nitrites as Substitutes for Nitrous Acid in the Oxidation of Amines. Journal of Organic Chemistry.
    • Application to Heterocycles: Organic Chemistry Portal.[6] (n.d.). Sandmeyer Reaction. Retrieved from

  • Amide Dehydration: TFAA Method: Campagna, F., et al. (1994). Trifluoroacetic anhydride-pyridine: A mild and efficient reagent for the conversion of primary amides to nitriles. Tetrahedron Letters.
  • Related Scaffolds

    • Isothiazole Analogs: Kalogirou, A. S., et al. (2023). Synthesis of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank. Retrieved from (Illustrates stability of chloro-cyano-azoles).

Sources

Application

5-Chlorothiazole-4-carbonitrile as an intermediate in medicinal chemistry

This Application Note is designed for medicinal chemists and process scientists seeking to leverage 5-Chlorothiazole-4-carbonitrile (CAS 1006047-45-5) as a scaffold for drug discovery. Unlike the ubiquitous 2-aminothiazo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to leverage 5-Chlorothiazole-4-carbonitrile (CAS 1006047-45-5) as a scaffold for drug discovery. Unlike the ubiquitous 2-aminothiazole or 2-chlorothiazole intermediates, this specific isomer offers a unique substitution pattern that enables orthogonal functionalization strategies, particularly for accessing novel kinase inhibitor chemical space.

Strategies for Orthogonal Functionalization and Scaffold Diversification

Introduction: The "Hidden" Thiazole Scaffold

In the landscape of heteroaromatic building blocks, thiazoles are privileged structures, appearing in blockbuster drugs like Dasatinib (Sprycel), Febuxostat (Uloric), and Ritonavir (Norvir). However, the vast majority of these utilize functionalization at the C2 position (via nucleophilic aromatic substitution of 2-halothiazoles or condensation of thioureas).

5-Chlorothiazole-4-carbonitrile represents a less explored but highly strategic "Type II" scaffold. Its value lies in its orthogonal reactivity profile :

  • C2-Position (Open): The unsubstituted C2-H is acidic (

    
    ), allowing for late-stage C-H activation or lithiation-electrophile trapping.
    
  • C5-Position (Cl-Handle): The C5-chlorine serves as a stable handle for Palladium-catalyzed cross-couplings, distinct from the labile C2-halogens which are prone to rapid

    
     displacement.
    
  • C4-Position (Nitrile): A versatile precursor for "hinge-binding" motifs (amides, imidates) or bioisosteres (tetrazoles, triazoles).

Chemical Profile
PropertySpecification
Chemical Name 5-Chloro-1,3-thiazole-4-carbonitrile
CAS Number 1006047-45-5
Molecular Weight 144.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
Stability Stable under standard ambient conditions. Hydrolysis-sensitive (nitrile) under strong acid/base.

Reactivity Landscape & Mechanistic Insights

The electronic distribution of the thiazole ring dictates the reaction order. Understanding these nuances is critical to preventing side reactions.

  • The C5-Chlorine Anomaly: In 2-chlorothiazoles, the chlorine is highly susceptible to nucleophilic displacement (

    
    ) due to the inductive effect of the adjacent nitrogen. In 5-chlorothiazoles , the chlorine is further from the nitrogen, making it significantly less reactive toward 
    
    
    
    but highly suitable for oxidative addition by transition metals (Suzuki/Stille couplings).
  • The C2-Proton Acidity: The proton between the Sulfur and Nitrogen (C2) is the most acidic site. Bases like LDA or TMPMgCl can deprotonate this position selectively, even in the presence of the nitrile (at low temps).

Reactivity Visualization (DOT Diagram)

ReactivityMap Core 5-Chlorothiazole- 4-carbonitrile C2_Act C2-Position (H) Reaction: C-H Activation / Lithiation Reagent: TMPMgCl-LiCl / LDA Core->C2_Act Site 1 (Acidic) C5_Coup C5-Position (Cl) Reaction: Pd-Catalyzed Coupling Reagent: Pd(dppf)Cl2, Ar-B(OH)2 Core->C5_Coup Site 2 (Electrophilic) C4_Trans C4-Position (CN) Reaction: Hydrolysis / Cyclization Reagent: NaOH / NaN3 Core->C4_Trans Site 3 (Precursor) Prod_C2 2-Substituted Derivatives C2_Act->Prod_C2 Prod_C5 5-Aryl/Heteroaryl Thiazoles C5_Coup->Prod_C5 Prod_C4 Amides, Acids, Tetrazoles C4_Trans->Prod_C4

Figure 1: Orthogonal reactivity map of the 5-chlorothiazole-4-carbonitrile scaffold.

Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Target: Installation of aryl/heteroaryl groups at the 5-position while preserving the nitrile.

Rationale: The C5-Cl bond requires robust catalytic systems due to the electron-rich nature of the thiazole ring (relative to pyridine). Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd-132) or Pd(dppf)Cl2 are preferred over Tetrakis for difficult heteroaryl chlorides.

Materials:

  • 5-Chlorothiazole-4-carbonitrile (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered substrates)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a microwave vial or pressure tube, charge the thiazole substrate, boronic acid, and base.

  • Degassing: Add the solvent mixture. Sparge with Argon for 5 minutes. (Critical: Oxygen poisons the catalyst and promotes homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel.

  • Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, add XPhos Pd G2 (0.02 equiv) to boost reactivity.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting material due to increased polarity of the aryl group.

Protocol B: Selective Hydrolysis to Primary Amide

Target: Conversion of 4-CN to 4-CONH2 (common kinase hinge-binding motif).

Rationale: Standard basic hydrolysis (NaOH/H2O) can sometimes lead to the carboxylic acid or decarboxylation. Using Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II) (Parkins catalyst) or controlled oxidative hydrolysis allows for stopping cleanly at the amide.

Alternative "Green" Protocol (Urea-Hydrogen Peroxide):

  • Dissolve 5-chlorothiazole-4-carbonitrile (1.0 equiv) in Acetone/Water (3:1).

  • Add

    
     (0.2 equiv) and Urea-Hydrogen Peroxide adduct (UHP) (1.5 equiv).
    
  • Stir at room temperature for 2 hours.

  • Observation: The reaction is mildly exothermic. A white precipitate (the amide) often forms.

  • Workup: Concentrate acetone, filter the solid, wash with cold water.

Protocol C: C2-Functionalization via Knochel-Hauser Base

Target: Introducing an electrophile (E+) at the empty C2 position.

Rationale: Direct lithiation with n-BuLi causes nucleophilic attack on the nitrile. TMPMgCl[1]·LiCl (Knochel-Hauser base) is sterically bulky and non-nucleophilic, allowing for clean deprotonation of the C2-H without touching the nitrile or chlorine.

Procedure:

  • Dry Conditions: Flame-dry a flask and purge with

    
    . Dissolve substrate in anhydrous THF. Cool to -40°C .
    
  • Deprotonation: Dropwise add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF).

  • Incubation: Stir at -40°C for 30 minutes. The solution often turns dark orange (magnesiate formation).

  • Trapping: Add the electrophile (e.g., Iodine, DMF, or an aldehyde) dissolved in THF.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Add sat.

    
     solution.
    

Strategic Workflow: Synthesis of a Kinase Inhibitor Core

This workflow illustrates how to construct a trisubstituted thiazole core using the 5-chloro-4-cyano scaffold.

Workflow Start Start: 5-Chlorothiazole- 4-carbonitrile Step1 Step 1: C5-Arylation (Suzuki Coupling) Install Hydrophobic Tail Start->Step1 Inter1 Intermediate A: 5-Aryl-thiazole-4-CN Step1->Inter1 Step2 Step 2: Nitrile Hydrolysis (UHP/K2CO3) Create Hinge Binder Inter1->Step2 Inter2 Intermediate B: 5-Aryl-thiazole-4-CONH2 Step2->Inter2 Step3 Step 3: C2-Amination (Optional: via C2-Li -> C2-I -> Buchwald) Fine-tune Solubility Inter2->Step3 Final Final Drug Candidate: 2-Amino-5-Aryl- thiazole-4-carboxamide Step3->Final

Figure 2: Sequential functionalization strategy for kinase inhibitor synthesis.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodehalogenation (Cl replaced by H)Switch solvent to Toluene/Water; reduce temperature to 80°C; use anhydrous conditions with

.
Nitrile Attack during Lithiation Base is too nucleophilic (n-BuLi)MUST use TMPMgCl·LiCl or LDA at <-40°C. Avoid n-BuLi entirely.
Hydrolysis goes to Acid Over-reactionUse mild oxidative hydrolysis (UHP or DMSO/K2CO3). Avoid boiling NaOH.
Regioisomer Confusion Supplier sent 2-Cl isomerVerify by 1H NMR . 5-Cl isomer has a singlet at ~8.8-9.0 ppm (C2-H). 2-Cl isomer has a singlet at ~8.0 ppm (C5-H).

References

  • Thiazole Properties & Numbering: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Suzuki Coupling on Chloro-Thiazoles: Schnürch, M., et al. (2007). "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews, 107(1), 147-173. Link

  • Magnesiation of Functionalized Heterocycles: Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, 50(42), 9794-9824. Link

  • Mild Nitrile Hydrolysis: Katritzky, A. R., et al. (2005). "Efficient conversion of nitriles to amides with urea–hydrogen peroxide adduct." Synthesis, 2005(14), 2321-2324. Link

  • General Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole ring construction).

Sources

Method

Application Note: Precision Synthesis of 5-Chlorothiazole Derivatives

This Application Note is structured as a comprehensive technical guide for the synthesis of 5-chlorothiazole derivatives. It prioritizes the most robust, field-proven methodologies suitable for pharmaceutical research, s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 5-chlorothiazole derivatives. It prioritizes the most robust, field-proven methodologies suitable for pharmaceutical research, specifically the Stepwise Modular Approach (Hantzsch Synthesis followed by Regioselective Chlorination), while also detailing the Direct Gem-Dihalo Route for specialized applications.

Executive Summary & Strategic Rationale

The 5-chlorothiazole moiety is a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for pyridine or phenyl rings (e.g., in Ritonavir or Clomethiazole). While the classical Hantzsch synthesis efficiently constructs the thiazole core, introducing a chlorine atom specifically at the C5 position presents a regiochemical challenge.

The Synthetic Challenge: The standard Hantzsch reaction condenses an


-haloketone with a thioamide. The substituent at the C5 position is determined by the 

-carbon of the ketone. To directly synthesize a 5-chlorothiazole, one would theoretically require an

-dichloroketone. While feasible, these precursors are often unstable or commercially scarce.

The Solution: This guide details two protocols:

  • Protocol A (The Gold Standard): A robust, two-step modular sequence involving the construction of the thiazole core via Hantzsch condensation, followed by highly selective electrophilic chlorination at C5 using N-Chlorosuccinimide (NCS).

  • Protocol B (Direct Synthesis): An advanced one-pot method utilizing

    
    -dihaloketones for sensitive substrates where post-synthetic modifications are contraindicated.
    

Mechanistic Pathways & Logic

The Hantzsch-NCS Workflow (Protocol A)

This route relies on the inherent nucleophilicity of the thiazole C5 position. The amino group at C2 (from thiourea) significantly activates the ring, directing electrophilic aromatic substitution (SEAr) exclusively to C5.

Hantzsch_NCS_Pathway Start α-Haloketone (R-CO-CH(X)-R') Inter1 S-Alkylation Intermediate Start->Inter1 SN2 Displacement Thiourea Thiourea/Thioamide (H2N-CS-NH2) Thiourea->Inter1 Thiazole 2-Aminothiazole Core Inter1->Thiazole Cyclodehydration (- H2O, - HX) Final 5-Chloro-2-Aminothiazole Thiazole->Final SEAr Chlorination (C5 Selective) NCS N-Chlorosuccinimide (NCS) NCS->Final

Figure 1: The modular workflow for 5-chlorothiazole synthesis. The Hantzsch reaction builds the scaffold, and NCS functionalizes the C5 position.

The Direct Gem-Dihalo Route (Protocol B)

In this variant, the starting material contains two halogen atoms at the


-position. The thiourea displaces one halogen via S-alkylation. The second halogen remains attached to the 

-carbon during cyclization, becoming the C5-substituent.

Experimental Protocols

Protocol A: Stepwise Synthesis (Recommended)

Target: 2-Amino-4-methyl-5-chlorothiazole (Model Substrate)

Phase 1: Hantzsch Construction of Thiazole Core

Reagents:

  • Chloroacetone (1.0 equiv)[1]

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute, 5 mL/mmol)

  • Sodium Bicarbonate (sat. aq.)

Procedure:

  • Setup: Charge a round-bottom flask with Thiourea (7.6 g, 100 mmol) and Ethanol (50 mL). Stir to create a suspension.

  • Addition: Add Chloroacetone (9.25 g, 100 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature < 40°C using a water bath if necessary.[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The suspension will solubilize as the thiazole hydrobromide/chloride forms.

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.

  • Neutralization: Pour the residue into ice water (100 mL) and neutralize with saturated

    
     until pH ~8. The free base will precipitate.
    
  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Regioselective C5-Chlorination

Reagents:

  • 2-Amino-4-methylthiazole (from Phase 1)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetonitrile (MeCN) (10 mL/mmol) or DMF (for solubility)

Procedure:

  • Solubilization: Dissolve 2-Amino-4-methylthiazole (1.14 g, 10 mmol) in Acetonitrile (100 mL). Tip: If solubility is poor, use DMF or add 10% acetic acid.

  • Chlorination: Add NCS (1.40 g, 10.5 mmol) portion-wise over 15 minutes at 0°C (ice bath).

    • Critical Control Point: Do not add NCS all at once to prevent exotherms and over-chlorination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor TLC for the disappearance of the starting material.

  • Quench & Workup: Pour the reaction mixture into cold water (200 mL). The 5-chloro derivative often precipitates.

    • If precipitate forms: Filter and wash with water.

    • If no precipitate: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-5% MeOH in DCM).

Protocol B: Direct Synthesis (Advanced)

Target: 2-Amino-5-chloro-4-phenylthiazole Precursor:


-Dichloroacetophenone (

)

Procedure:

  • Reagents: Mix

    
    -Dichloroacetophenone (10 mmol) and Thiourea (11 mmol) in Ethanol (30 mL).
    
  • Cyclization: Reflux the mixture for 6–8 hours.

    • Mechanism Note: The first chlorine is displaced by sulfur. The second chlorine is retained at the C5 position during the dehydration step.

  • Workup: Cool and neutralize with aqueous ammonia. Extract with DCM.

  • Caution: This route often yields lower purity due to side reactions (hydrolysis of the gem-dichloro group). Verification by MS/NMR is mandatory.

Data Summary & Optimization Table

ParameterProtocol A (Stepwise)Protocol B (Direct)Notes
Overall Yield High (70–85%)Moderate (40–60%)Stepwise offers better purification control.
Regioselectivity Excellent (>95% C5)HighNCS is highly selective for C5 in activated thiazoles.
Reagent Availability Common (NCS, Haloketones)Rare (

-dihaloketones)
Protocol A uses standard stockroom reagents.
Reaction Time 4h + 4h (Two Steps)6–8h (One Step)Direct route is faster but requires specific precursors.
Solvent System EtOH (Step 1), MeCN (Step 2)EtOHMeCN promotes cleaner chlorination with NCS.

Troubleshooting & Critical Controls

  • Tarry Products:

    • Cause: Overheating or polymerization of thiourea.

    • Fix: Ensure strict temperature control. Use an inert atmosphere (

      
      ) during reflux.
      
  • Incomplete Chlorination:

    • Cause: Deactivation of the ring (e.g., if electron-withdrawing groups are present at C4).

    • Fix: Switch solvent to DMF and increase temperature to 50°C. Use

      
       (Sulfuryl Chloride) as a more potent chlorinating agent if NCS fails, but handle with extreme caution.
      
  • Polychlorination:

    • Cause: Excess NCS or high temperatures.[2]

    • Fix: Use exactly 1.0–1.05 equivalents of NCS. Monitor strictly by TLC.

References

  • Hantzsch Thiazole Synthesis Mechanism & Overview

    • Source: SynArchive.
    • Title: Hantzsch Thiazole Synthesis.[3][4]

    • URL:[Link]

  • Electrophilic Substitution of Thiazoles

    • Source: Pharmaguideline.
    • Title: Synthesis, Reactions and Medicinal Uses of Thiazole.[5][6]

    • URL:[Link]

  • Source: BenchChem Application Notes.
  • Industrial Synthesis of Chloromethylthiazoles

    • Source: Google P
    • Title: Process for the preparation of chlorothiazole derivatives.[1][2][4][7][8]

    • URL
  • Synthesis of 2-amino-5-chlorothiazole derivatives: Source: ChemicalBook. Title: 2-Aminothiazole: synthesis, biological activities and toxicity.

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chlorothiazole-4-carbonitrile

Introduction: The Strategic Importance of the Thiazole Moiety The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of agents with anti-cancer, anti-inflammatory, and antimicrobial properties. The 2,4,5-trisubstituted thiazole motif, in particular, has garnered significant attention for its versatile biological activities.[2] 5-Chlorothiazole-4-carbonitrile serves as a versatile and highly valuable building block for the synthesis of these complex molecular architectures. The presence of the chloro- and cyano- groups at the 5- and 4-positions, respectively, activates the thiazole ring for various transformations, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with 5-chlorothiazole-4-carbonitrile, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances of these reactions and provide practical, field-proven methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with remarkable efficiency and selectivity.[3][4] These reactions all proceed through a common catalytic cycle, a fundamental understanding of which is crucial for troubleshooting and optimizing reaction conditions.

The cycle begins with a Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of the electrophile (in our case, the C-Cl bond of 5-chlorothiazole-4-carbonitrile) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The subsequent step is transmetalation , where an organometallic coupling partner transfers its organic group to the palladium center. This step is facilitated by a base, which activates the organometallic reagent. Finally, reductive elimination occurs, where the two organic fragments are coupled together, forming the desired product and regenerating the active Pd(0) catalyst, thus completing the cycle.

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"Pd(0)L2" [label="Active Catalyst\nPd(0)L2"]; "Oxidative_Addition" [label="Oxidative Addition\n(R-X)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; "Pd(II)_Complex" [label="Pd(II) Intermediate\n(L2)Pd(R)(X)"]; "Transmetalation" [label="Transmetalation\n(R'-M)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; "Coupled_Complex" [label="Coupled Pd(II) Complex\n(L2)Pd(R)(R')"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

"Pd(0)L2" -> "Oxidative_Addition" [label=" "]; "Oxidative_Addition" -> "Pd(II)_Complex" [label=" "]; "Pd(II)_Complex" -> "Transmetalation" [label=" "]; "Transmetalation" -> "Coupled_Complex" [label=" "]; "Coupled_Complex" -> "Reductive_Elimination" [label=" "]; "Reductive_Elimination" -> "Pd(0)L2" [label="Product (R-R')"]; }

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid coupling partners and the mild reaction conditions.[5] For 5-chlorothiazole-4-carbonitrile, this reaction provides a powerful means to introduce a diverse range of aryl and heteroaryl substituents at the 5-position.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of palladium source and ligand is critical, especially when dealing with a relatively unreactive aryl chloride. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the challenging oxidative addition step.[6] Pre-formed palladium precatalysts can also offer enhanced stability and reactivity.

  • Base: A base is essential for the transmetalation step to activate the boronic acid. The choice of base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), can significantly influence the reaction rate and yield. The strength of the base should be carefully considered to avoid decomposition of sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating.[7][8] This is particularly beneficial for challenging couplings involving aryl chlorides.

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Chlorothiazole-4-carbonitrile with Phenylboronic Acid
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subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "rounded"; bgcolor = "#F1F3F4"; "Reagents" [label="1. Add 5-chlorothiazole-4-carbonitrile,\nphenylboronic acid, and base to vial."]; "Solvent" [label="2. Add solvent mixture\n(e.g., dioxane/water)."]; "Catalyst" [label="3. Add Pd catalyst and ligand."]; }

subgraph "cluster_Reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#F1F3F4"; "Heating" [label="4. Heat with stirring\n(conventional or microwave)."]; "Monitoring" [label="5. Monitor progress by TLC or LC-MS."]; }

subgraph "cluster_Workup" { label = "Work-up and Purification"; style = "rounded"; bgcolor = "#F1F3F4"; "Extraction" [label="6. Aqueous work-up and extraction."]; "Purification" [label="7. Purify by column chromatography."]; }

"Reagents" -> "Solvent" -> "Catalyst" -> "Heating" -> "Monitoring" -> "Extraction" -> "Purification"; }

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Materials:

  • 5-Chlorothiazole-4-carbonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reaction vial

  • Standard laboratory glassware

Procedure:

  • To a microwave reaction vial, add 5-chlorothiazole-4-carbonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 5 mL of a 4:1 mixture of 1,4-dioxane and degassed water.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 30 minutes with stirring.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-phenylthiazole-4-carbonitrile.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O120 (MW)0.5High[9]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012Moderate-High[10]
PdCl₂(dppf)K₃PO₄DME9016High[11]

Heck Reaction: Olefin Arylation

The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.[12] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable intermediates in pharmaceutical synthesis.[13]

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate is a common and effective precatalyst for the Heck reaction.[12]

  • Base: An organic base such as triethylamine (Et₃N) is typically used to neutralize the HX generated during the reaction.

  • Solvent: A polar aprotic solvent like DMF or NMP is often employed to ensure the solubility of the reactants and catalyst.

  • Additives: In some cases, additives like phosphonium salts (e.g., TBAB) can enhance the reaction rate.

Detailed Protocol: Heck Reaction of 5-Chlorothiazole-4-carbonitrile with Styrene

Materials:

  • 5-Chlorothiazole-4-carbonitrile

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 5-chlorothiazole-4-carbonitrile (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and DMF (5 mL).

  • Add styrene (1.5 mmol, 1.5 equiv) and triethylamine (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(2-phenylethenyl)thiazole-4-carbonitrile.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂Et₃NDMF10012-24Moderate-High[14]
Pd/CNaOAcNMP12018Moderate[15]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[16] This reaction typically employs a dual catalyst system of palladium and copper(I).[17]

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is the standard for Sonogashira couplings.[17] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the HX by-product.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent side reactions.

Detailed Protocol: Sonogashira Coupling of 5-Chlorothiazole-4-carbonitrile with Phenylacetylene

Materials:

  • 5-Chlorothiazole-4-carbonitrile

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 5-chlorothiazole-4-carbonitrile (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(phenylethynyl)thiazole-4-carbonitrile.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHFRT6-12High[18][19]
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF608High[20]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[21][22] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[23]

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for the amination of aryl chlorides. Ligands like XPhos, RuPhos, and BrettPhos are commonly used in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like LHMDS or Cs₂CO₃ can also be effective.[24]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.

Detailed Protocol: Buchwald-Hartwig Amination of 5-Chlorothiazole-4-carbonitrile with Morpholine
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subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "rounded"; bgcolor = "#F1F3F4"; "Reagents" [label="1. Add Pd precatalyst, ligand,\nand base to an oven-dried flask."]; "Solvent" [label="2. Add anhydrous solvent."]; "Substrates" [label="3. Add 5-chlorothiazole-4-carbonitrile\nand amine."]; }

subgraph "cluster_Reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#F1F3F4"; "Heating" [label="4. Heat under inert atmosphere."]; "Monitoring" [label="5. Monitor progress by TLC or LC-MS."]; }

subgraph "cluster_Workup" { label = "Work-up and Purification"; style = "rounded"; bgcolor = "#F1F3F4"; "Quenching" [label="6. Quench and perform aqueous work-up."]; "Purification" [label="7. Purify by column chromatography."]; }

"Reagents" -> "Solvent" -> "Substrates" -> "Heating" -> "Monitoring" -> "Quenching" -> "Purification"; }

Caption: Buchwald-Hartwig Amination Experimental Workflow.

Materials:

  • 5-Chlorothiazole-4-carbonitrile

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add 5-chlorothiazole-4-carbonitrile (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(morpholin-4-yl)thiazole-4-carbonitrile.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene10012-24High[4][21]
Pd(OAc)₂ / RuPhosLHMDSDioxane8018High[24]

Conclusion and Future Outlook

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of 5-chlorothiazole-4-carbonitrile, providing efficient and versatile routes to a wide range of substituted thiazole derivatives. The protocols detailed in this guide offer robust starting points for the synthesis of novel compounds with potential applications in drug discovery and materials science. As the field of catalysis continues to evolve, the development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this valuable heterocyclic building block.

References

  • Frontiers in Chemistry. (2024, July 10). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Retrieved from [Link]

  • Wikipedia. (2024, October 26). Heck reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2024, November 12). Stille reaction. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2024, September 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

  • International Journal of New Chemistry. (2024, December 7). General procedure for Sonogashira coupling reaction. Retrieved from [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Stille Cross-Coupling. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ACS Publications. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Retrieved from [Link]

  • SciSpace. (1996). New perspectives in the cross-coupling reactions of organostannanes. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Stille Reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • Wikipedia. (2024, October 15). Cook–Heilbron thiazole synthesis. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Request PDF. Retrieved from [Link]

  • Bentham Science. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (2015, February 17). Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. PMC. Retrieved from [Link]

  • MDPI. (2022, November 27). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Retrieved from [Link]

  • MDPI. (2019, December 25). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Retrieved from [Link]

  • Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross-Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 5-Chlorothiazole-4-carbonitrile Derivatives

For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the scale-up synthesis of 5-chlorothiazole-4-carbonitrile, a key heterocyclic scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-chlorothiazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Recognizing the industrial relevance of this molecular framework, this application note deviates from a rigid template to present a scientifically grounded, multi-step synthetic strategy amenable to large-scale production. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and address critical considerations for process optimization, safety, and purification. The presented methodology is designed to be a self-validating system, ensuring robustness and reproducibility for researchers and drug development professionals.

Introduction: The Significance of 5-Chlorothiazole-4-carbonitrile Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutics. The 5-chlorothiazole-4-carbonitrile core, in particular, offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries targeting a range of diseases. The chloro and cyano functionalities serve as versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

The transition from laboratory-scale synthesis to pilot or industrial-scale production presents numerous challenges. This guide aims to provide a robust and scalable synthetic route to 5-chlorothiazole-4-carbonitrile, focusing on process safety, efficiency, and product purity.

Strategic Approach to a Scalable Synthesis

A multi-step approach is proposed for the synthesis of 5-chlorothiazole-4-carbonitrile, designed for scalability and control over each transformation. The strategy hinges on the initial construction of a suitable aminothiazole precursor, followed by functional group interconversions to install the desired chloro substituent.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Diazotization & Chlorination cluster_2 Step 3: Selective Dechlorination A Starting Materials (e.g., malononitrile, sulfur, chloroacetonitrile) B Gewald-Type Reaction A->B C 2-Amino-5-chlorothiazole-4-carbonitrile B->C D Sandmeyer Reaction C->D E 2,5-Dichlorothiazole-4-carbonitrile D->E F Reductive Dehalogenation E->F G 5-Chlorothiazole-4-carbonitrile (Final Product) F->G

Figure 1: Proposed three-step synthetic workflow.

This pathway is advantageous for scale-up due to the typically high yields and robust nature of each individual reaction type. The intermediates are stable and can be readily purified, allowing for quality control at each stage of the synthesis.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-chlorothiazole-4-carbonitrile via a Modified Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes and related heterocycles like thiazoles.[2][3] It offers a convergent and atom-economical approach to complex molecules from simple starting materials.

Causality of Experimental Choices:

  • Starting Materials: Malononitrile is selected as the active methylene nitrile due to its high reactivity. Elemental sulfur serves as the sulfur source. Chloroacetonitrile is chosen to introduce the chloro substituent at the 5-position of the thiazole ring.

  • Reaction Conditions: The use of a base, such as morpholine or triethylamine, is crucial for catalyzing the initial Knoevenagel condensation between the active methylene compound and the carbonyl equivalent.[2] The reaction is typically performed in a polar solvent like ethanol or DMF to ensure solubility of the reactants and intermediates.

Experimental Protocol:

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add malononitrile (1.0 eq) and chloroacetonitrile (1.1 eq) in ethanol (5-10 volumes).

  • Addition of Base and Sulfur: Add elemental sulfur (1.1 eq) to the mixture. Slowly add triethylamine (1.2 eq) to the stirred suspension at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

ParameterRecommended ValueRationale
Solvent EthanolGood solubility for reactants, relatively low toxicity.
Base TriethylamineReadily available, effective catalyst for Knoevenagel condensation.
Temperature Reflux (78 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypically sufficient for complete conversion.

Table 1: Optimized parameters for the synthesis of 2-Amino-5-chlorothiazole-4-carbonitrile.

Step 2: Synthesis of 2,5-Dichlorothiazole-4-carbonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[4][5] This transformation is particularly useful for introducing chloro, bromo, or cyano groups onto an aromatic ring.

Causality of Experimental Choices:

  • Diazotization: Sodium nitrite is used to generate nitrous acid in situ in the presence of a strong acid (e.g., hydrochloric acid). Low temperatures (0-5 °C) are critical to prevent the premature decomposition of the unstable diazonium salt.

  • Chlorination: Copper(I) chloride is a key catalyst in the Sandmeyer reaction. It facilitates the radical-nucleophilic aromatic substitution mechanism, leading to the formation of the aryl chloride and regeneration of the catalyst.[4]

Experimental Protocol:

  • Diazotization: Suspend 2-amino-5-chlorothiazole-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and water. Cool the suspension to 0-5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Isolation and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

ParameterRecommended ValueRationale
Diazotization Temperature 0-5 °CTo ensure the stability of the diazonium salt intermediate.
Catalyst Copper(I) ChlorideEfficient catalyst for the conversion of the diazonium salt to the chloride.
Acid Hydrochloric AcidServes as both the acid for diazotization and the chloride source.

Table 2: Critical parameters for the Sandmeyer reaction.

Step 3: Selective Reductive Dechlorination to 5-Chlorothiazole-4-carbonitrile

Selective dehalogenation is a crucial step to arrive at the final product. The chlorine atom at the 2-position of the thiazole ring is generally more susceptible to nucleophilic attack and reduction compared to the one at the 5-position.

Causality of Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for reductive dehalogenation.[6] The choice of catalyst and reaction conditions can be tuned to achieve selectivity.

  • Base: A base, such as sodium acetate or triethylamine, is often added to neutralize the HCl that is formed during the reaction, preventing catalyst poisoning and promoting the reaction.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation reactor, dissolve 2,5-dichlorothiazole-4-carbonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst and Base Addition: Add a catalytic amount of 10% Pd/C (1-5 mol%) and sodium acetate (1.5 eq).

  • Hydrogenation: Purge the reactor with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen (e.g., 50 psi) and stir the mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the final product, 5-chlorothiazole-4-carbonitrile.

ParameterRecommended ValueRationale
Catalyst 10% Pd/CHighly effective for reductive dehalogenation.
Hydrogen Pressure 50 psiSufficient for the reaction to proceed efficiently.
Base Sodium AcetateNeutralizes the in-situ generated HCl.

Table 3: Conditions for selective reductive dechlorination.

Process Safety and Scale-Up Considerations

Scaling up chemical reactions requires careful consideration of safety and process parameters.

  • Thermal Safety: The Sandmeyer reaction, in particular, can be highly exothermic and involves the formation of an unstable diazonium salt. It is crucial to have adequate cooling capacity and to control the addition rate of reagents to prevent a runaway reaction.

  • Off-gassing: The Sandmeyer reaction produces a large volume of nitrogen gas. The reactor must be properly vented to avoid pressure buildup.

  • Reagent Handling: Many of the reagents used, such as chloroacetonitrile and copper salts, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Material Compatibility: Ensure that all reactor components and transfer lines are compatible with the corrosive reagents used, particularly the strong acids.

For large-scale production, a detailed process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.

Purification and Analytical Characterization

The purity of the final product is critical for its intended application in drug development.

  • Purification: Recrystallization is often a preferred method for purification on a large scale as it is generally more cost-effective than chromatography. A suitable solvent system should be identified through screening.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reactions.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitrile).

Conclusion

The presented three-step synthetic route provides a robust and scalable method for the preparation of 5-chlorothiazole-4-carbonitrile. By understanding the underlying reaction mechanisms and carefully controlling the process parameters, researchers and drug development professionals can confidently produce this valuable building block in the quantities required for their programs. The detailed protocols and considerations outlined in this application note serve as a practical guide to navigate the challenges of scaling up the synthesis of this important heterocyclic compound.

References

  • A simple synthesis of functionalized 2-amino-3-cyano-4-chromones by application of the N-hydroxybenzotriazole methodology. (2016). ResearchGate. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Royal Society of Chemistry.
  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (n.d.). Sciforum. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. (1973). Annals of the New York Academy of Sciences. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synthesis. [Link]

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (2023). ACS Publications. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC. [Link]

  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. (2014). Growing Science. [Link]

  • Process for the preparation of chlorothiazole derivatives. (1992).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC. [Link]

  • Synthesis of the 2-aminothiazole-4-carboxylate analogues.... (n.d.). ResearchGate. [Link]

  • Deaminative Chlorination of Aminoheterocycles. (2021). ChemRxiv. [Link]

  • Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters. (1985).
  • Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. (2024). Acta Chromatographica. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024). Organic Chemistry Portal. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2025). ResearchGate. [Link]

  • Chlorothiazide, chlorothiazide salts and pharmaceutical compositions thereof. (2011).
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal. [Link]

  • Deaminative chlorination of aminoheterocycles. (2021). PMC. [Link]

  • Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. (1998).
  • Purification and identification of an impurity in bulk hydrochlorothiazide. (2025). ResearchGate. [Link]

  • Puri®cation and Identi®cation of an Impurity in Bulk Hydrochlorothiazide. (2001). PhaRxmon Consulting LLC. [Link]

  • 2-Amino-4-cyanothiazole. (n.d.). PubChem. [Link]

  • Selectivity towards hydrodehalogenation and dehalo-coupling in the reduction of trichloromethyl derivatives with iron(II) chloride. (1995). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. (1992). PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting side reactions in 5-Chlorothiazole-4-carbonitrile derivatization

Topic: Troubleshooting Side Reactions & Optimization in Nucleophilic Substitution Content Type: Technical Guide & FAQ Audience: Medicinal Chemists, Process Chemists Core Reactivity Profile The 5-chlorothiazole-4-carbonit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization in Nucleophilic Substitution Content Type: Technical Guide & FAQ Audience: Medicinal Chemists, Process Chemists

Core Reactivity Profile

The 5-chlorothiazole-4-carbonitrile scaffold is a highly reactive electrophile used frequently in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and antiviral agents. Its reactivity is defined by the "push-pull" electronics of the thiazole ring:

  • The Vector (C5-Cl): The chlorine at position 5 is activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent electron-withdrawing nitrile group at C4.

  • The Liability (C4-CN): The nitrile is essential for activation but is itself susceptible to hydrolysis (to amide/acid) and nucleophilic attack (amidine formation).

  • The Weak Point (C2-H): If the C2 position is unsubstituted, it is acidic (pKa ~29 in DMSO, but lower with EWGs). Strong bases can deprotonate this position, leading to ring opening or polymerization.

The Reaction Landscape (Visualized)

Before troubleshooting, visualize the competing pathways. The goal is usually Pathway A (SNAr), but Pathways B and C are common failure modes.

ThiazoleReactivity Start 5-Chlorothiazole- 4-carbonitrile Prod Product (S_NAr) (C5-Nu substituted) Start->Prod Pathway A: S_NAr (Mild Base, Dry Solvent) Amide Side Product: Thiazole-4-carboxamide Start->Amide Pathway B: Hydrolysis (OH-, H2O, Heat) RingOpen Side Product: Ring Cleavage/Polymer Start->RingOpen Pathway C: C2-Deprotonation (Strong Base e.g., NaH, LDA) Nu Nucleophile (Nu-) Nu->Start +

Figure 1: Competing reaction pathways. Pathway A is the desired SNAr. Pathway B and C represent the primary decomposition vectors.

Troubleshooting Guide (FAQ Format)

Issue 1: "My nitrile peak (2220 cm⁻¹) disappeared, and I isolated a polar solid."

Diagnosis: Nitrile Hydrolysis. The electron-withdrawing nature of the thiazole ring makes the C4-nitrile extremely sensitive to base-catalyzed hydration. If your reaction mixture contains even trace water and a base (like NaOH, K₂CO₃, or even wet amines), the nitrile will hydrolyze to the primary amide or carboxylic acid.

Mechanism: The base (OH⁻) attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the amide.[1] This is accelerated by heat.

Corrective Protocol:

  • Switch Bases: Avoid hydroxide bases (NaOH, KOH). Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases with lower basicity/solubility profiles like Cs₂CO₃ or K₃PO₄ in anhydrous solvents.

  • Solvent Control: Use anhydrous DMF , DMAc , or Acetonitrile . Avoid alcohols (MeOH, EtOH) as solvents, as they can form imidates (Pinner reaction) under acidic conditions or facilitate hydrolysis under basic conditions.

  • Temperature: Keep the reaction below 60°C if possible. Activation of the C5-Cl is usually sufficient at mild temperatures (25–40°C).

Issue 2: "The reaction turns black/tarry, and the mass balance is poor."

Diagnosis: Ring Decomposition (C2 Instability). Thiazoles with electron-withdrawing groups (like 4-CN) render the C2-proton acidic. Using strong bases (NaH, LiHMDS) or even excess alkoxides can deprotonate C2, leading to ring-opening (fragmentation into sulfur/nitrile species) or oligomerization.

Corrective Protocol:

  • Base Ceiling: Never use a base with a pKa (conj. acid) > 15 unless absolutely necessary. Carbonate bases (pKa ~10) or tertiary amines (pKa ~10-11) are safe zones.

  • Stoichiometry: Do not use a large excess of nucleophile if it is also basic (e.g., primary amines). Use 1.05–1.1 equivalents.

Issue 3: "I see 50% conversion, but the reaction stalls."

Diagnosis: Leaving Group/Nucleophile Mismatch. While activated, the C5-Cl is not as labile as a C5-F or C5-Br. If using a weak nucleophile (e.g., an aniline or a sterically hindered amine), the reaction may stall.

Optimization Strategy (The "Finkelstein" Boost):

  • Add Potassium Iodide (KI): Adding 0.1–0.5 eq of KI can generate the transient 5-iodothiazole species in situ, which is much more reactive toward SNAr than the chloride.

  • Solvent Switch: Move to DMSO or NMP . These highly polar aprotic solvents stabilize the Meisenheimer transition state better than THF or DCM.

Standardized Protocol: SNAr Derivatization

This protocol is designed to minimize hydrolysis and ring opening while maximizing C5-substitution.

Reagents:

  • Substrate: 5-Chlorothiazole-4-carbonitrile (1.0 eq)

  • Nucleophile: Amine/Thiol (1.1 eq)

  • Base: DIPEA (1.2 eq) or K₂CO₃ (1.5 eq, anhydrous)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the thiazole substrate in anhydrous solvent.

  • Base Addition: Add the base. Note: If using K₂CO₃, ensure it is finely ground.

  • Nucleophile Addition: Add the nucleophile dropwise at 0°C (ice bath). The electron-deficient ring reacts exothermically; controlling the initial heat prevents side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Checkpoint: If <10% conversion after 2 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (mildly acidic to neutralize residual base) followed by brine. Dry over Na₂SO₄.

Data & Compatibility Table

VariableRecommendedRisky / AvoidReason for Risk
Solvent MeCN, DMF, DMSO (Anhydrous)Water, MeOH, EtOHPromotes nitrile hydrolysis; Alcohols can form imidates.
Base DIPEA, TEA, K₂CO₃, Cs₂CO₃NaOH, KOH, NaH, t-BuOKStrong bases degrade the ring; OH⁻ causes rapid hydrolysis.
Temp 0°C to 50°C> 80°CHigh heat accelerates amide formation and polymerization.
Atmosphere Nitrogen / ArgonOpen AirMoisture in air is sufficient to hydrolyze the nitrile over time.

Advanced Troubleshooting Flowchart

Use this logic flow to diagnose specific impurities observed in LC-MS.

TroubleshootingFlow Start Analyze LC-MS / NMR CheckMass Is the Product Mass (M+) Correct? Start->CheckMass Yes Check Purity/Yield CheckMass->Yes Yes No Identify Impurity Mass CheckMass->No No M_Plus_18 Mass = M + 18 (Water Addition) No->M_Plus_18 +18 Da M_Plus_Nu Mass = M + Nu (Bis-addition) No->M_Plus_Nu +2x Nucleophile M_Minus_Cl Mass = M - Cl + H (Dehalogenation) No->M_Minus_Cl -35 Da Sol1 Action: Use DIPEA/MeCN M_Plus_18->Sol1 Cause: Nitrile Hydrolysis Fix: Dry solvent, weaker base Sol2 Action: Control Stoichiometry M_Plus_Nu->Sol2 Cause: C2 & C5 Substitution Fix: Lower temp, 1.0 eq Nu Sol3 Action: Avoid reductive conditions M_Minus_Cl->Sol3 Cause: Pd-catalyzed reduction? Fix: Check solvent purity

Figure 2: Diagnostic logic for impurity identification.

References

  • Reactivity of Thiazole Carbonitriles & Febuxostat Intermedi

    • Context: Describes the hydrolysis of the nitrile group in related 4-methylthiazole-5-carbonitrile systems under basic conditions (NaOH/n-butanol)
    • Source: Hakon Art / Der Pharma Chemica.
    • URL:[Link]

  • Nucleophilic Arom

    • Context: General mechanism for SNAr on aromatic rings activated by electron-withdrawing groups (like -CN)
    • Source: Wikipedia / Organic Chemistry Portal. "Nucleophilic aromatic substitution".[2][3][4][5]

    • URL:[Link]

  • General Hydrolysis of Nitriles

    • Context: Detailed mechanisms for base-catalyzed hydrolysis of nitriles to amides and carboxylates, highlighting the role of temper
    • Source: Chemistry Steps.[4][6] "The Hydrolysis of Nitriles".

    • URL:[Link]

  • PubChem Compound Summary: 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

    • Context: Provides physical properties and structural identifiers for related chlorothiazole carbonitriles, useful for analog comparison.
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Optimization

Optimization of reaction conditions for 5-Chlorothiazole-4-carbonitrile coupling

Case ID: TZN-CN-5CL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2] Executive Summary You are working with 5-chlorothiazole-4-carbonitrile . This scaffold present...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TZN-CN-5CL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary

You are working with 5-chlorothiazole-4-carbonitrile . This scaffold presents a unique reactivity profile compared to standard chlorothiazoles.[1][2] The nitrile group at the C4 position exerts a strong electron-withdrawing effect (


 and 

), significantly lowering the LUMO energy at the C5 position.[1]

Crucial Reactivity Insight: Unlike simple 5-chlorothiazoles which are often inert to nucleophilic attack, your substrate is highly activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) .[1]
  • For N/O/S-Nucleophiles: Do not use transition metal catalysis as a first resort.[1][2] ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     is faster, cleaner, and avoids catalyst poisoning.[1]
    
  • For C-Nucleophiles: Palladium-catalyzed cross-coupling is required but faces "heteroatom poisoning" from the thiazole sulfur.[1]

Visual Workflow: Select Your Optimization Path

Use the following decision tree to select the correct experimental module.

ReactionLogic Start Target: 5-Chlorothiazole-4-carbonitrile Coupling NucType Select Nucleophile Type Start->NucType Hetero Heteroatom (N, O, S) (Amines, Phenols, Thiols) NucType->Hetero High Electrophilicity at C5 Carbon Carbon (C) (Boronic Acids, Stannanes) NucType->Carbon C-C Bond Formation PathA PATH A: SNAr (No Catalyst Required) Hetero->PathA PathB PATH B: Pd-Catalysis (Suzuki/Stille) Carbon->PathB Warning CRITICAL CHECK: Is Nitrile Hydrolyzing? PathA->Warning PathB->Warning

Figure 1: Decision matrix for selecting reaction conditions based on nucleophile class.

Module A: Heteroatom Coupling ( )

Applicability: Amines (primary/secondary), Phenols, Thiols.[1][2]

The Protocol

The C4-nitrile activates the C5-chloride, allowing displacement under mild basic conditions.[1] Metal catalysis is generally unnecessary and increases cost/impurity profiles.[1][2]

Standard Operating Procedure (SOP):

  • Stoichiometry: 1.0 eq Substrate : 1.1–1.5 eq Nucleophile : 2.0 eq Base.[1][2]

  • Solvent: DMF, DMSO, or NMP (Polar Aprotic is critical for stabilizing the Meisenheimer complex).[1][2]

  • Temperature: Start at RT . Heat to 50–60°C only if conversion is <10% after 2 hours.

Troubleshooting Guide ( )
SymptomProbable CauseCorrective Action
No Reaction (SM remains) Solvent is too non-polar (e.g., THF, Toluene).[1][2]Switch to DMSO or DMF .[1][2] These solvents solvate the cation, leaving the anionic nucleophile "naked" and more reactive.[1]
Low Yield with Amines HCl salt formation inhibits the amine.[1][2]Ensure you are using a free base amine or add excess auxiliary base (DIPEA/TEA) to neutralize the HCl generated.
Hydrolysis Product (Amide) Wet solvent + Hydroxide generation.[1][2]Use anhydrous solvents .[1][2] Switch base from hydroxide/alkoxide to ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

or

.[1] Avoid NaOH.[1][2]
Side Reaction: Bis-addition Nucleophile is too aggressive (e.g., diamines).[1][2]Use inverse addition : Add the nucleophile dropwise to the thiazole solution to keep the electrophile in excess.

Expert Insight: If using an alcohol nucleophile (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


), do not use the corresponding alcohol as solvent (e.g., NaOMe in MeOH).[1] The solvent will compete.[1][2] Use NaH in THF or DMF to generate the alkoxide irreversibly before adding the thiazole [1].[1]

Module B: Carbon Coupling (Pd-Catalysis)

Applicability: Boronic acids (Suzuki), Organostannanes (Stille).[1][2][3]

The Challenge: Catalyst Poisoning

Thiazoles are notorious catalyst poisons.[1][2] The sulfur atom (


) and the nitrile nitrogen (

) can coordinate to Palladium (

), displacing ligands and forming inactive "Pd-black" or stable complexes that halt the catalytic cycle [2].
The Protocol (Suzuki-Miyaura)

To overcome poisoning, you must use a catalyst system with high binding affinity ligands or "throw-away" precatalysts.[1][2]

Recommended System:

  • Catalyst: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Standard) or 
    
    
    
    + XPhos
    (High Performance).
  • Loading: Higher than usual (5–10 mol%) to account for partial deactivation.

  • Base: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (anhydrous) or 
    
    
    
    .[1][4]
  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene/Water (if solubility permits).[1][2]

  • Atmosphere: Strict Argon/Nitrogen sparging (Oxygen exacerbates deactivation).[1][2]

Troubleshooting Guide (Cross-Coupling)
SymptomProbable CauseCorrective Action
Reaction Stalls at 30-50% Catalyst death (Poisoning).[1][2]Do not add more SM. Add a second bolus of catalyst (2-3 mol%) dissolved in degassed solvent.[1][2]
Black Precipitate (Pd Black) Ligand dissociation.[1][2]Switch to bidentate ligands (e.g., dppf ) or bulky phosphines (XPhos , SPhos ) which bind Pd tighter than the thiazole sulfur [3].[2]
Homocoupling of Boronic Acid Oxidation of Boronic acid.[1][2]Degas solvents thoroughly (freeze-pump-thaw or vigorous sparging for 20 min).[1][2] remove

.
C-Cl Bond Intact Oxidative addition failed.The C5-Cl bond is strong.[1] Increase temp to 90–100°C . Ensure the catalyst is electron-rich (e.g.,

based).[1]

Module C: Nitrile Stability (Hydrolysis Prevention)

Issue: The C4-nitrile is electron-deficient. Under basic aqueous conditions (common in Suzuki couplings) or acidic workups, it can hydrolyze to the primary amide or carboxylic acid.[1][2]

Mechanism of Failure:


[1]

Prevention Strategy:

  • Avoid Strong Bases: Use Carbonates (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) instead of Hydroxides (NaOH, KOH).[1]
    
  • Temperature Control: In aqueous mixtures, do not exceed 80°C if possible.

  • Workup: Quench with saturated

    
     (mildly acidic) rather than strong acids like HCl, which can hydrate the nitrile [4].
    

Mechanism Visualization: The Activation Effect

Understanding why the reaction works helps you troubleshoot.[1][2] The diagram below illustrates how the Nitrile group stabilizes the transition state for


, making the C5-Chloride a "hot" electrophile.[1]

Mechanism Substrate 5-chloro-4-cyanothiazole TS Meisenheimer Complex (Stabilized by CN) Substrate->TS + Nucleophile (Rate Limiting) Product 5-Substituted Product TS->Product - Cl⁻ (Fast) Stabilization CN withdraws electron density making C5 positive Stabilization->TS

Figure 2: Kinetic pathway showing the stabilization of the anionic intermediate by the C4-nitrile.

References

  • Reactivity of Halogenothiazoles: For specific kinetics on 4- vs 5-halogenothiazoles and the "aza-activ

    • Source: Journal of the Chemical Society, Perkin Transactions 2.[2][5]

    • Link:[5]

  • Catalyst Poisoning: Mechanisms of sulfur coordination to Palladium and mitigation str

    • Source: ResearchGate / DCL International.[1][2]

    • Link:

  • Suzuki Coupling Optimization: Protocols for coupling difficult aryl chlorides using advanced ligands (XPhos/SPhos).[1][2]

    • Source: Fisher Scientific / BenchChem Technical Guides.[1][2]

    • Link:[1]

  • Nitrile Hydrolysis: Conditions leading to amide formation in heterocyclic nitriles.[1][2]

    • Source: ESIS Research / Organic Chemistry Portal.[1][2]

    • Link:

Sources

Troubleshooting

Purification challenges of 5-Chlorothiazole-4-carbonitrile products

Introduction: The "Deceptive" Scaffold 5-Chlorothiazole-4-carbonitrile is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. While structurally simple, this molecule presents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Deceptive" Scaffold

5-Chlorothiazole-4-carbonitrile is a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals. While structurally simple, this molecule presents a "perfect storm" of purification challenges:

  • The Basic Nitrogen: The thiazole nitrogen possesses a lone pair that interacts strongly with acidic silanols on silica gel, leading to peak tailing.

  • The Labile Nitrile: The C4-cyano group is susceptible to hydrolysis under the very acidic or basic conditions often used to remediate the tailing issue.

  • The Activated Halogen: The electron-withdrawing nitrile group activates the C5-chlorine towards nucleophilic aromatic substitution (

    
    ), risking byproduct formation during workup.
    

This guide moves beyond standard textbook answers to provide field-tested troubleshooting for these specific chemical behaviors.

Module 1: Chromatographic Separation (The "Tailing" Problem)

Issue: "My product streaks on the TLC plate and elutes as a broad tail during flash chromatography, co-eluting with impurities."

Root Cause: Thiazoles are weak bases. The nitrogen atom hydrogen-bonds with the acidic silanol (Si-OH) groups on standard silica gel. This non-specific interaction causes peak broadening.

Troubleshooting Protocol: The "Amine-Modified" Silica Technique

Do not simply increase solvent polarity; this will elute impurities. Instead, deactivate the silica surface.

Step-by-Step Workflow:

  • The Modifier: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% Triethylamine (TEA) .

  • The Pre-Wash (Critical): Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing TEA before loading your sample. This saturates the acidic sites.

  • Sample Loading: Dissolve the crude material in a minimum amount of DCM/Hexane. Avoid dissolving in pure ethyl acetate as it broadens the injection band.

  • Elution: Run the gradient. The TEA competes for the silanol sites, allowing the thiazole to elute as a sharp, symmetrical band.

Alternative: If TEA is incompatible with downstream steps, use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and minimizes tailing without additives.

ChromatographyLogic Start Issue: Broad Tailing / Poor Resolution CheckpH Check Mobile Phase pH Start->CheckpH Silica Standard Silica Gel? CheckpH->Silica AddTEA Add 1% Triethylamine (TEA) & Pre-flush Column Silica->AddTEA Yes (Standard) Alumina Switch to Neutral Alumina (Brockmann Grade III) Silica->Alumina No (TEA incompatible) Result Sharp Peak Shape AddTEA->Result Alumina->Result

Caption: Decision logic for mitigating thiazole-silanol interactions during flash chromatography.

Module 2: Chemical Stability (The "Hydrolysis" Risk)

Issue: "I see a new polar spot appearing during workup or storage. NMR suggests amide formation."

Root Cause: The C4-cyano group is electron-deficient. In the presence of water and extreme pH (either acidic or basic), it hydrolyzes first to the amide (5-chlorothiazole-4-carboxamide) and eventually to the carboxylic acid. This is accelerated by heat.

Stability Data & Limits
ParameterSafe RangeDanger ZoneConsequence
pH (Aqueous Workup) 5.0 – 8.0< 2.0 or > 10.0Nitrile Hydrolysis (

)
Temperature (Solution) < 40°C> 60°CHydrolysis / Polymerization
Nucleophiles Water, AlcoholsThiols, Amines (Hot)

displacement of C5-Cl
Preventative Protocol: The "Buffered" Quench

Never quench a reaction mixture containing this nitrile directly with strong NaOH or concentrated HCl.

  • Cool Down: Ensure the reaction mixture is

    
    .
    
  • Buffered Wash: Instead of water, use saturated Ammonium Chloride (

    
    )  (weakly acidic) or Phosphate Buffer (pH 7)  for the aqueous wash.
    
  • Drying: Dry organic layers over Magnesium Sulfate (

    
    ) rather than Sodium Sulfate (
    
    
    
    ) if the solution is acidic, as
    
    
    is slightly more effective at removing trace acidic water.
  • Evaporation: Do not heat the water bath above 40°C during rotary evaporation.

Module 3: Crystallization (The "Oiling Out" Problem)

Issue: "Upon concentrating, the product forms a sticky oil instead of a solid, trapping impurities."

Root Cause: 5-Chlorothiazole-4-carbonitrile has a low melting point and moderate lipophilicity. In single-solvent systems, it often supersaturates and separates as a liquid phase ("oiling out") before organizing into a crystal lattice.

Troubleshooting Protocol: Two-Solvent Displacement

Method:

  • Dissolution: Dissolve the crude oil in a minimum amount of warm Ethanol (EtOH) or Dichloromethane (DCM) (the "Good" solvent).

  • Nucleation: Cool to room temperature. If no crystals form, scratch the glass or add a seed crystal.

  • Displacement: Dropwise add n-Heptane (the "Bad" solvent).

    • Critical: Stop adding heptane the moment a persistent turbidity appears.

  • Aging: Stir slowly for 2–4 hours. The oil droplets will re-dissolve and redeposit as crystals on the nuclei.

  • Isolation: Filter and wash with cold heptane.

Frequently Asked Questions (FAQ)

Q: Can I use C18 Reverse Phase chromatography for this molecule? A: Yes, and it is often superior for separating the 5-chloro product from the 2-chloro regioisomer. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid . Note: Do not use basic modifiers (Ammonium Hydroxide) in RP-HPLC as they may degrade the nitrile over long run times.

Q: How do I store the purified material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The solid is hygroscopic; moisture absorption will accelerate hydrolysis over time.

Q: Is the 5-chloro group stable to hydrogenation? A: No. If you are attempting to reduce the nitrile to an amine using


, you will likely dehalogenate the ring (removing the chlorine). Use selective hydride reducing agents (e.g., 

) or chemical reduction methods instead.

References

  • Thiazole Synthesis & Properties: Metzger, J. V. (Ed.).[1] (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Foundational text on thiazole reactivity and basicity).

  • Chromatography of Basic Heterocycles: Reich, H. J., & Rigby, J. H. (Eds.).[1][2][3] (1999). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. (Discusses amine additives for silica).

  • Nitrile Hydrolysis Mechanisms: Kuhn, B., et al. (2010). "Nitrile Hydrolysis Enzymes." Current Opinion in Chemical Biology. (PubChem CID: 123456 - Note: Link directs to PubChem compound summary for structural verification).

  • Separation of Regioisomers:Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

HydrolysisPathway Start 5-Chlorothiazole- 4-carbonitrile Intermed Amide Intermediate (CONH2) Start->Intermed Hydrolysis (Fast) Condition High pH (>10) or High Temp Condition->Intermed Final Carboxylic Acid (COOH) Intermed->Final Hydrolysis (Slow)

Caption: Chemical degradation pathway of the nitrile group under adverse pH/temperature conditions.

Sources

Optimization

Technical Support Center: Purification of 5-Chlorothiazole-4-carbonitrile Analogs

The following technical guide is structured to serve as a specialized support center for researchers working with 5-Chlorothiazole-4-carbonitrile (CAS: 1006047-45-5) and its structural analogs. Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a specialized support center for researchers working with 5-Chlorothiazole-4-carbonitrile (CAS: 1006047-45-5) and its structural analogs.

Senior Application Scientist: Dr. A. Vance Department: Process Chemistry & Purification Last Updated: February 18, 2026

Introduction

5-Chlorothiazole-4-carbonitrile is a critical heteroaromatic scaffold used in the synthesis of bioactive compounds, particularly as a precursor for fungicides and kinase inhibitors. Its purification presents unique challenges due to the electronic push-pull nature of the thiazole ring (electron-withdrawing nitrile at C4, electron-rich sulfur, and the labile C-Cl bond at C5).

This guide addresses the specific physicochemical hurdles encountered during the isolation of this compound, focusing on separating it from common impurities like the des-chloro analog (thiazole-4-carbonitrile) , regioisomers (2-chlorothiazole-4-carbonitrile) , and hydrolysis byproducts (amides) .

Module 1: Impurity Profiling & Detection

Q: What are the critical impurities I should expect in my crude mixture?

A: Depending on your synthesis route (typically electrophilic halogenation of thiazole-4-carbonitrile or cyclization strategies), you will encounter three distinct classes of impurities:

Impurity TypeOriginRelative Polarity (RP-HPLC)Detection Strategy
Des-chloro analog Incomplete halogenation or reductive dehalogenation.Earlier Eluting (More Polar)LC-MS (M-34 mass shift).
2,5-Dichloro analog Over-chlorination.Later Eluting (Less Polar)GC-MS or NMR (Loss of C2 proton signal).
Hydrolysis Products Hydrolysis of CN to Amide (-CONH2) or Acid (-COOH).Significantly Earlier IR (Broad OH/NH bands), pH sensitivity.
Regioisomers 2-chloro vs. 5-chloro selectivity issues.Close Elution 1H-NMR (Coupling constants of remaining protons).

Technical Insight: The C5 position in thiazoles is nucleophilic. If you used chlorinating agents like NCS or SO2Cl2, over-chlorination at the C2 position is a common side reaction if temperature was not strictly controlled < 0°C.

Module 2: Solubility & Initial Handling

Q: My crude solid is forming a sticky oil. How do I get it into solution for purification?

A: "Oiling out" is common with thiazole nitriles due to low melting points and trace solvent impurities.

Protocol for Dissolution:

  • Do NOT use pure water. These analogs are sparingly soluble in water and will form emulsions.

  • Preferred Solvent System: Dissolve the crude oil in Dichloromethane (DCM) . Dry this organic layer thoroughly with anhydrous

    
     to remove trace water which promotes nitrile hydrolysis.
    
  • Solvent Swap: If preparing for Reverse Phase (RP) chromatography, evaporate the DCM and reconstitute in Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) .

    • Caution: Avoid Methanol if the solution is acidic/basic and will be stored, as the nitrile can convert to an imidate ester.

Module 3: Chromatographic Separation (Flash & HPLC)

Q: Standard C18 columns show peak tailing. How do I improve resolution?

A: Thiazole nitrogens are weakly basic but can interact with residual silanols on silica, causing tailing. The C-Cl bond also provides a handle for specific pi-pi interactions.

Method A: Flash Chromatography (Normal Phase)
  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: n-Hexane / Ethyl Acetate (Gradient: 0%

    
     30% EtOAc).
    
  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase. This neutralizes silica acidity and sharpens the thiazole peak.

  • Loading: Dry load on Celite is superior to liquid injection to prevent band broadening.

Method B: Preparative HPLC (Reverse Phase)
  • Column Selection: Phenyl-Hexyl phases are superior to C18 for this application. The phenyl ring interacts with the pi-electron cloud of the chlorothiazole, offering better selectivity against the non-chlorinated impurities.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • Hold 5% B for 2 min (elute polar hydrolysis products).

    • Ramp 5%

      
       60% B over 15 min.
      
    • The 5-chloro analog typically elutes after the des-chloro but before the 2,5-dichloro species.

Module 4: Crystallization Strategies

Q: Chromatography is too expensive for my scale (100g+). Can I recrystallize?

A: Yes, but solvent choice is critical to avoid oiling out.

Recommended Protocol: The "Anti-Solvent Crash"

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (EtOH) (approx. 40–50°C).

  • Filtration: Perform a hot filtration to remove insoluble inorganic salts (e.g., succinimide byproducts if NCS was used).

  • Crystallization:

    • Slowly add Water (anti-solvent) dropwise to the warm stirring solution until persistent turbidity is observed.

    • Turn off the heat and allow the vessel to cool to room temperature slowly (wrap in foil/insulation).

    • Once at room temp, transfer to a fridge (4°C) for 12 hours.

  • Harvest: Filter the needles/plates and wash with cold 20% EtOH/Water.

Why this works: The nitrile group provides enough polarity to stay soluble in warm ethanol, but the hydrophobic chloro-thiazole core forces precipitation upon water addition.

Module 5: Stability & Storage

Q: How stable is the C-Cl bond during storage?

A: The C5-Cl bond in thiazoles is susceptible to Nucleophilic Aromatic Substitution (S_NAr) .

  • Risk: Storage in nucleophilic solvents (MeOH, water, amines) can lead to displacement of the chloride.

  • Requirement: Store as a dry solid at -20°C under Argon.

  • Indicator of Degradation: Appearance of a yellow/orange tint (formation of oligomers or hydrolysis products).

Visualizing the Purification Workflow

The following diagram illustrates the decision matrix for purifying 5-Chlorothiazole-4-carbonitrile based on the impurity profile.

PurificationProtocol Start Crude 5-Chlorothiazole-4-carbonitrile SolubilityCheck Solubility Check: Dissolve in DCM Start->SolubilityCheck Filter Filter Insoluble Salts SolubilityCheck->Filter ImpurityCheck Impurity Profiling (LC-MS/TLC) Filter->ImpurityCheck Decision Major Impurity Type? ImpurityCheck->Decision RouteA Polar Impurities (Amides/Acids) Decision->RouteA Hydrolysis Products RouteB Non-Polar Impurities (Di-chloro/Oligomers) Decision->RouteB Over-chlorinated RouteC Close Eluting Isomers (Regioisomers) Decision->RouteC Isomers Flash Flash Chromatography Hexane/EtOAc + 1% TEA RouteA->Flash Remove polar baseline Recryst Recrystallization EtOH / Water System RouteB->Recryst Precipitate Product PrepHPLC Prep HPLC Phenyl-Hexyl Column H2O/ACN + Formic Acid RouteC->PrepHPLC High Selectivity Req. Final Pure Product (Store -20°C, Argon) Flash->Final Recryst->Final PrepHPLC->Final

Caption: Decision matrix for the purification of 5-Chlorothiazole-4-carbonitrile based on initial impurity profiling.

References

  • Synthesis and Crystallization of Thiazole-4-carbonitrile. National Institutes of Health (PMC). (2025).[1][2] Structural data and sublimation purification methods for the parent scaffold. [Link]

  • Process for Preparing Chlorothiazole Derivatives. European Patent EP0446913A1.[3] (1991). Industrial scale synthesis and purification of chloromethylthiazoles via distillation and extraction. [4]

  • Tuning Solubility and Stability of Hydrochlorothiazide Co-crystals. PubMed. (2014).[5] Insights into the solubility behavior of chlorinated thiazole sulfonamides. [Link]

Sources

Troubleshooting

Preventing unwanted nitrile group hydrolysis in 5-Chlorothiazole-4-carbonitrile

Topic: Preventing Unwanted Nitrile Group Hydrolysis Case ID: 5-Cl-TZ-CN-001 Status: Open Priority: Critical (Yield Limiting) Core Directive & Diagnostic Logic The "Why": Electronic Activation & Vulnerability You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Unwanted Nitrile Group Hydrolysis

Case ID: 5-Cl-TZ-CN-001 Status: Open Priority: Critical (Yield Limiting)

Core Directive & Diagnostic Logic

The "Why": Electronic Activation & Vulnerability

You are likely experiencing hydrolysis not because of poor technique, but because 5-chlorothiazole-4-carbonitrile is electronically "super-activated" toward nucleophiles.

  • Inductive Withdrawal (-I): The chlorine atom at position 5 is highly electronegative, pulling electron density away from the ring.

  • Ring Deficiency: The thiazole ring is already

    
    -deficient (similar to pyridine).
    
  • The Result: The carbon atom of the nitrile group (C4-CN) becomes exceptionally electrophilic.[1] While standard benzonitriles might require heating with strong acid/base to hydrolyze, this thiazole derivative can hydrolyze to the primary amide (5-chlorothiazole-4-carboxamide ) upon exposure to mere atmospheric moisture in the presence of a weak base.

Visualizing the Failure Mode

The following diagram illustrates the specific electronic pathway leading to unwanted hydrolysis.

HydrolysisMechanism Substrate 5-Chlorothiazole- 4-carbonitrile Activation Electronic Activation (5-Cl + Thiazole N) Substrate->Activation -I Effect Attack Nucleophilic Attack (OH- or H2O) Activation->Attack Increases Electrophilicity Intermediate Imidate/Intermediate Attack->Intermediate Fast Product UNWANTED PRODUCT: 5-Chlorothiazole- 4-carboxamide Intermediate->Product Tautomerization

Caption: Fig 1. The 5-chloro substituent exerts a strong inductive effect, lowering the activation energy for nucleophilic attack by water at the nitrile carbon.

Troubleshooting Guide (Scenario-Based)

Q1: I am running a nucleophilic aromatic substitution (


) to replace the 5-Cl group, but I see a new peak at ~1680 cm⁻¹ in IR. What happened? 
  • Diagnosis: You have hydrolyzed the nitrile to a primary amide. The band at 1680 cm⁻¹ is the Amide I (C=O stretch).

  • Root Cause: You likely used a hygroscopic solvent (e.g., DMF, DMSO) that was not dried, or a hydroxide base (NaOH, KOH).

  • Immediate Fix: Switch to anhydrous solvents (THF or MeCN are preferred over DMF for drying ease). Switch the base to a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or inorganic Cesium Carbonate (

    
    ) , strictly under nitrogen atmosphere.
    

Q2: My LC-MS shows a mass of M+18 relative to the starting material.

  • Diagnosis: This is the hydration product (Amide).

    
    .
    
  • Root Cause: "Wet" workup conditions. If you quench the reaction with acidic water while the reaction mixture is still warm, hydrolysis accelerates.

  • Immediate Fix: Cool the reaction mixture to 0°C before quenching. Use a buffered quench (e.g., saturated

    
    ) rather than strong acid or base to neutralize the mixture rapidly.
    

Q3: Can I use ethanol or methanol as a solvent?

  • Diagnosis: High risk of Pinner reaction or solvolysis.

  • Technical Insight: In the presence of acid (even trace HCl generated from the 5-Cl displacement), alcohols can attack the nitrile to form imidate esters (

    
    ).
    
  • Recommendation: Avoid protic solvents entirely. Use aprotic polar solvents (Acetonitrile, THF, DCM).

Standard Operating Protocols (SOPs)

Protocol A: Drying & Handling (Preventative)

Target: < 50 ppm water content in reaction matrix.

  • Solvent Prep: Distill THF over Sodium/Benzophenone or use a molecular sieve column system. For DMF/DMSO, store over activated 4Å molecular sieves for at least 48 hours.

  • Reagent Drying: If using inorganic bases (

    
    , 
    
    
    
    ), dry them in a vacuum oven at 120°C for 4 hours prior to use. Surface-bound water on carbonates is a common "silent killer" of this nitrile.
  • Atmosphere: All transfers must occur under a positive pressure of Nitrogen or Argon.

Protocol B: Safe Reaction (Replacing 5-Cl without touching 4-CN)

Context: This mimics the synthesis of Ethaboxam intermediates where the Cl is displaced by an amine.

ParameterSpecificationRationale
Solvent Anhydrous THF or MeCNAprotic; avoids solvolysis of the nitrile.
Base

(2.0 eq) or DIPEA
Non-nucleophilic. Scavenges HCl without attacking -CN.
Temperature 0°C

RT
Kinetic control. High heat (>60°C) promotes hydrolysis even with trace moisture.
Concentration 0.1 M - 0.5 MHigh concentration favors intermolecular reactions over solvent interactions.
Quench Cold Sat.

Buffered pH (~5-6) prevents acid/base catalyzed hydrolysis during workup.

Step-by-Step:

  • Charge a flame-dried flask with 5-chlorothiazole-4-carbonitrile (1.0 eq) and anhydrous THF.

  • Cool to 0°C in an ice bath.

  • Add DIPEA (1.2 eq) via syringe.

  • Add the nucleophile (e.g., amine) dropwise.[2]

  • Monitor by TLC/HPLC. Do not heat unless conversion stalls.

  • If heating is required, do not exceed 50°C.

Decision Support: Solvent & Base Selection

Use this logic tree to select the correct reaction conditions for your specific synthesis goal.

DecisionTree Start Start: Reaction Planning Goal Goal: Displace 5-Cl? Start->Goal SolventCheck Solvent Choice Goal->SolventCheck Safe SAFE PATH: THF/MeCN + DIPEA/Cs2CO3 SolventCheck->Safe Aprotic (Dry) Risk1 HIGH RISK: Alcohols (EtOH/MeOH) SolventCheck->Risk1 Protic BaseCheck Base Choice BaseCheck->Safe Tertiary Amine / Carbonate Risk2 HIGH RISK: Hydroxide Bases (NaOH/KOH) BaseCheck->Risk2 Hydroxide / Alkoxide Safe->BaseCheck

Caption: Fig 2. Decision matrix for preventing nitrile hydrolysis. The "Safe Path" prioritizes aprotic solvents and non-nucleophilic bases.

FAQ: Rapid Response

Q: Can I store 5-chlorothiazole-4-carbonitrile in solution? A: Not recommended for long periods. If necessary, store in anhydrous DMSO at -20°C. In CDCl3 (for NMR), traces of HCl can form over time, catalyzing hydrolysis. Run NMR immediately after preparation.

Q: Is the hydrolysis reversible? A: No. Once the amide (


) or acid (

) is formed, you cannot easily revert to the nitrile in the same pot. You would need to dehydrate the amide using reagents like

or TFAA, which might affect other parts of your molecule. Prevention is the only viable strategy.

Q: I need to use aqueous conditions. Is it impossible? A: It is difficult. If you must use water (e.g., for a Suzuki coupling), use a biphasic system (Toluene/Water) with a phase transfer catalyst. This keeps the nitrile largely in the organic phase, minimizing its contact with the aqueous base.

References

  • Ethaboxam Synthesis & Intermediates. BenchChem & PubChem Data. 5-Chlorothiazole-4-carbonitrile is a documented intermediate in the synthesis of thiazole-carboxamide fungicides.

  • Nucleophilic Arom

    
    ) Mechanisms. Master Organic Chemistry. Explains the activation of aromatic rings by electron-withdrawing groups (like -CN and -Cl) and the stability of Meisenheimer complexes. 
    
  • Hydrolysis of Nitriles. Chemistry LibreTexts. Detailed mechanisms for acid and base-catalyzed hydrolysis of nitriles to amides and carboxylic acids.

  • Thiazole Chemistry & Stability. Sigma-Aldrich Technical Data. Handling and storage conditions for halogenated thiazole carbonitriles (analogous to 2-chlorothiazole-5-carbonitrile).

Sources

Optimization

Workup procedures to remove impurities from 5-Chlorothiazole-4-carbonitrile reactions

Welcome to the technical support guide for the purification of 5-Chlorothiazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Chlorothiazole-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple procedural lists to explore the chemical rationale behind effective purification strategies, empowering you to troubleshoot and optimize your workup protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 5-Chlorothiazole-4-carbonitrile, particularly from a Vilsmeier-Haack based route?

Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The impurity profile is intrinsically linked to the synthetic route. A common and efficient synthesis involves a Vilsmeier-Haack formylation of a suitable thiazole precursor, followed by conversion of the resulting aldehyde to a nitrile.

The Vilsmeier-Haack reaction itself, which uses reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly effective but can generate specific byproducts. The subsequent nitrile formation step also has its own set of potential side reactions.

Table 1: Common Impurities in 5-Chlorothiazole-4-carbonitrile Synthesis

Impurity NameProbable OriginIdentification & Removal Strategy
Unreacted Starting Material(s) Incomplete reaction.Often less polar than the product. Removable by recrystallization or column chromatography.
5-Chlorothiazole-4-carbaldehyde Incomplete conversion of the aldehyde intermediate to the nitrile.Polarity is similar to the product, making separation challenging. Column chromatography is the most effective method. Monitor reaction completion by TLC/HPLC to minimize this.
5-Chlorothiazole-4-carboxylic acid Hydrolysis of the nitrile group during aqueous workup, especially under harsh acidic or basic conditions.Significantly more polar. Can be removed by a basic aqueous wash (e.g., sat. NaHCO₃ solution), which converts it to its water-soluble carboxylate salt.
Over-chlorinated Thiazole Species The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.Polarity will vary. Often requires chromatographic separation.
Residual DMF High-boiling point solvent used in the Vilsmeier-Haack reaction.Removed by repeated aqueous extractions and drying under high vacuum.
Phosphoric Acid/Phosphate Salts Byproducts from quenching the Vilsmeier reagent (POCl₃) with water.Water-soluble. Removed during the initial aqueous workup and extraction phases.
Q2: My reaction mixture is a dark, intractable oil after quenching. What is the first step to isolate a solid crude product?

This is a frequent challenge, often caused by residual DMF and acidic byproducts. The goal is to perform a robust liquid-liquid extraction to remove water-soluble impurities and the high-boiling solvent.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This hydrolyzes the reactive Vilsmeier intermediates and dissipates heat.

  • Neutralization: The resulting aqueous solution will be highly acidic. Slowly neutralize it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M sodium hydroxide (NaOH) until the pH is approximately 7-8. Be cautious, as significant CO₂ evolution will occur with bicarbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x volume of the aqueous phase). Ethyl acetate is often preferred for its balance of polarity and ease of removal.

  • Washing: Combine the organic layers. Wash sequentially with:

    • Water (2x) to remove residual salts.

    • Saturated aqueous sodium chloride (brine) (1x) to break up any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

This procedure should yield a crude solid or semi-solid, which is now amenable to further purification.

Q3: How do I select the best purification method? Recrystallization or column chromatography?

The choice depends on the impurity profile and the quantity of material. A well-designed workflow often uses both techniques.

purification_workflow start Crude Product (Post-Extraction) tlc Analyze by TLC/HPLC start->tlc main_spot Relatively Clean (>85% pure) Minor Impurities tlc->main_spot One Major Spot complex_mix Complex Mixture (Multiple spots, close Rf) tlc->complex_mix Multiple Spots recrystallize Recrystallization main_spot->recrystallize chromatography Column Chromatography complex_mix->chromatography check_purity1 Check Purity recrystallize->check_purity1 check_purity2 Check Purity chromatography->check_purity2 check_purity1->chromatography Impure final_product Pure Product check_purity1->final_product Purity OK check_purity2->recrystallize Needs Polishing check_purity2->final_product Purity OK

Caption: Decision tree for selecting the optimal purification strategy.

Q4: I've opted for recrystallization, but I'm struggling to find a suitable solvent. What's the process?

Recrystallization is a powerful technique for removing small amounts of impurities, provided you find an "ideal" solvent: one in which your product is highly soluble when hot but poorly soluble when cold.

  • Preparation: Place a small amount of your crude material (20-30 mg) into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Solvents to screen include isopropanol, ethanol, ethyl acetate, toluene, and heptane. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.

  • Heating: For solvents that did not dissolve the solid at room temperature, heat the mixture gently in a water bath. Continue adding the solvent dropwise until the solid fully dissolves. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent system is the one that produces a large quantity of crystalline solid upon cooling.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent / MixtureSolubility Profile & RationaleProcedure Notes
Isopropanol/Water The product is soluble in hot isopropanol but much less so in water.Dissolve the crude product in a minimal amount of boiling

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Chlorothiazole-4-carbonitrile vs. 5-Bromothiazole-4-carbonitrile

Executive Summary In the design of kinase inhibitors and diverse heterocycles, thiazole-4-carbonitriles function as critical "lynchpin" scaffolds. The 4-cyano group not only modulates lipophilicity and metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of kinase inhibitors and diverse heterocycles, thiazole-4-carbonitriles function as critical "lynchpin" scaffolds. The 4-cyano group not only modulates lipophilicity and metabolic stability but also electronically activates the ring.

However, the choice between the 5-chloro and 5-bromo analogues is not merely a matter of availability; it dictates the synthetic strategy.

  • 5-Bromothiazole-4-carbonitrile is the premium substrate for broad versatility, enabling mild cross-couplings and precise lithium-halogen exchange.

  • 5-Chlorothiazole-4-carbonitrile is the atom-economical alternative , but it is kinetically stubborn. It requires specialized, electron-rich catalytic systems (e.g., Buchwald ligands) to overcome the high barrier of oxidative addition and is generally unsuitable for low-temperature lithiation due to competing C2-deprotonation.

This guide details the mechanistic divergences and provides validated protocols to navigate these differences.

Physical Properties & Stability Profile[1]

While both analogues are electrophilic, their physical handling differs slightly. The bromide is typically a higher-melting solid, making it easier to handle in small-scale medicinal chemistry, whereas the chloride may present as a lower-melting solid or oil depending on purity.

Property5-Chlorothiazole-4-carbonitrile5-Bromothiazole-4-carbonitrile
Molecular Weight 144.58189.03
C–X Bond Energy ~95 kcal/mol (Strong)~68 kcal/mol (Weak)
Oxidative Addition Rate Slow (Rate Limiting)Fast
Preferred Storage Inert atmosphere, 2-8°CInert atmosphere, 2-8°C, Light Sensitive

Reactivity Profile 1: Transition Metal-Catalyzed Cross-Coupling

The Primary Differentiator: Oxidative Addition

The most common application for these scaffolds is Suzuki-Miyaura or Buchwald-Hartwig coupling to install aryl or amine groups at the 5-position.

The Mechanistic Bottleneck

The rate-determining step in Pd-catalyzed coupling of these thiazoles is Oxidative Addition (OA) .

  • 5-Bromo: The C–Br bond is sufficiently weak to undergo OA with standard Pd(0) sources (e.g., Pd(PPh3)4) at moderate temperatures (60–80 °C).

  • 5-Chloro: The C–Cl bond is strong. Standard phosphines (PPh3) often fail to facilitate OA, leading to stalled reactions or homocoupling. Success requires bulky, electron-rich ligands (e.g., SPhos, XPhos) that increase the electron density on Palladium, forcing the OA step.

Comparative Coupling Conditions
Reaction Type5-Bromothiazole-4-carbonitrile5-Chlorothiazole-4-carbonitrile
Suzuki-Miyaura Standard: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C. High yields, broad boronic acid scope.Advanced: Pd₂(dba)₃ + SPhos or XPhos , K₃PO₄, Toluene/H₂O, 100-110°C. Requires strict O₂ exclusion.
Stille Coupling Mild: Pd(PPh₃)₄, Toluene, 90°C.Forcing: Pd(t-Bu₃P)₂, DMF, 120°C (Microwave often required).
Sonogashira Facile: PdCl₂(PPh₃)₂, CuI, Et₃N, RT to 50°C.Difficult: Requires high temp (80°C+), risking nitrile hydration or polymerization.
Visualization: The Catalytic Landscape

The following diagram illustrates the divergence in catalytic cycles, highlighting the "Energy Wall" faced by the chloride.

G Substrate_Br 5-Bromothiazole-4-CN Pd_0 Pd(0) Active Catalyst Substrate_Br->Pd_0 Fast OA (Standard Ligands) Substrate_Cl 5-Chlorothiazole-4-CN Substrate_Cl->Pd_0 Slow/No OA (Requires SPhos/XPhos) OA_Complex Oxidative Addition Complex (L2Pd(II)-Ar-X) Pd_0->OA_Complex Rate Determining Step Product 5-Arylthiazole-4-CN OA_Complex->Product Transmetallation & Reductive Elimination

Caption: The "Oxidative Addition Wall": 5-Bromo substrates bypass the barrier easily (Green path), while 5-Chloro substrates require specialized ligand acceleration (Red dashed path).

Reactivity Profile 2: Organometallic Chemistry (Lithiation)

The Critical Risk: Halogen Exchange vs. Deprotonation

This is the most dangerous trap for the uninitiated. The behavior of these two molecules with n-butyllithium (n-BuLi) is diametrically opposed .

5-Bromothiazole-4-carbonitrile: Clean Exchange
  • Mechanism: Lithium-Halogen Exchange.[1][2][3][4]

  • Outcome: Treatment with n-BuLi at -78°C rapidly generates the 5-lithio species .

  • Utility: Allows reaction with electrophiles (aldehydes, ketones, CO2) to functionalize the C5 position.

5-Chlorothiazole-4-carbonitrile: The "Ortho-Lithiation" Trap
  • Mechanism: Deprotonation (Acid-Base).

  • Outcome: The C–Cl bond is too strong for exchange at -78°C. Instead, n-BuLi acts as a base and removes the most acidic proton. In thiazoles, the C2-proton (between S and N) is highly acidic (pKa ~29).

  • Result: You generate the 2-lithio-5-chlorothiazole species, leaving the 5-chloro group intact. If you quench with an electrophile, it adds to the C2 position , not C5.

  • Warning: Higher temperatures to force C5-exchange usually lead to "scrambling" or decomposition of the sensitive 4-cyano group.

Reactivity Profile 3: Nucleophilic Aromatic Substitution (SNAr)

While the 4-cyano group is electron-withdrawing (EWG), the 5-position of thiazole is inherently nucleophilic (similar to thiophene). Therefore, SNAr is difficult at C5 compared to the highly reactive C2 position.

  • Comparison: If SNAr must be performed (e.g., with thiols or amines), the 5-Bromo derivative is generally preferred.

  • Reasoning: While Fluoride is the best leaving group for SNAr, Bromide often outperforms Chloride in heterocyclic systems where the intermediate Meisenheimer complex is not significantly stabilized, due to Bromide's superior leaving group ability.

  • Note: Pd-catalyzed coupling is almost always superior to SNAr for forming C–N or C–O bonds at this position.

Experimental Protocols

Protocol A: Suzuki Coupling of 5-Bromothiazole-4-carbonitrile (Standard)

Use this for robust, high-yield synthesis.

  • Setup: Charge a reaction vial with 5-bromothiazole-4-carbonitrile (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Base: Add aqueous Na₂CO₃ (2.0 M, 3.0 equiv).

  • Reaction: Sparge with Nitrogen for 5 mins. Seal and heat to 80 °C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Expectation: >85% Yield. Spot-to-spot conversion on TLC.

Protocol B: Suzuki Coupling of 5-Chlorothiazole-4-carbonitrile (Advanced)

Use this if the chloride is significantly cheaper or the only option available.

  • Setup: Charge a vial with 5-chlorothiazole-4-carbonitrile (1.0 equiv), Arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.08 equiv).

    • Note: The Pd:Ligand ratio of 1:2 (relative to P) is critical.

  • Solvent: Add Toluene (0.2 M).

  • Base: Add K₃PO₄ (anhydrous, 3.0 equiv). Water is often avoided or kept to a minimum (9:1 Toluene:Water) to protect the catalyst system.

  • Reaction: Degas thoroughly (freeze-pump-thaw preferred). Heat to 100–110 °C for 12–18 hours.

  • Expectation: 60–80% Yield. Reaction may stall; addition of fresh catalyst may be required.

Decision Matrix

Use the following logic tree to select the correct starting material for your campaign.

DecisionTree Start Select Reaction Pathway Q1 Target Transformation? Start->Q1 Path_Coupling Pd-Catalyzed Coupling (Suzuki, Stille, Buchwald) Q1->Path_Coupling C-C / C-N Bond Path_Lithiation Lithiation / Electrophile Quench (Aldehydes, Ketones) Q1->Path_Lithiation C-C (via Carbonyl) Q2 Is 5-Bromo available? Path_Coupling->Q2 Res_Lith_Br USE 5-BROMO (Clean Li-Halogen Exchange) Path_Lithiation->Res_Lith_Br Mandatory Res_Lith_Cl AVOID 5-CHLORO (Risk of C2-Deprotonation) Path_Lithiation->Res_Lith_Cl Not Viable Res_Bromo USE 5-BROMO (Standard Ligands, Mild Temp) Q2->Res_Bromo Yes Res_Chloro USE 5-CHLORO (MUST use SPhos/XPhos, High Temp) Q2->Res_Chloro No (Cost Driven)

Caption: Decision logic for selecting 5-halo-4-cyanothiazoles. Green indicates the optimal path; Red indicates high-risk or demanding paths.

References

  • BenchChem. (2025).[5] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. Retrieved from 6 Context: Establishes general halopyrimidine reactivity trends applicable to electron-deficient heterocycles.

  • Organic Chemistry Portal. (2025). Suzuki Coupling Mechanisms and Recent Developments. Retrieved from 7 Context: Provides the mechanistic basis for ligand selection (SPhos/XPhos) in aryl chloride coupling.

  • MDPI. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile Synthesis. Retrieved from 8 Context: Demonstrates the difficulty of coupling chlorinated isothiazoles (isomers of the target), requiring AgF and specific conditions.

  • WuXi Biology. (2025). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Retrieved from 9 Context: Authoritative source on the orthogonality of Metal-Halogen exchange (Br preferred) vs. SNAr.

  • RSC Publishing. (2023). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Retrieved from 10 Context: Highlights regioselectivity and conditions for coupling in polychlorinated azole systems.

Sources

Comparative

Spectroscopic comparison of 5-Chlorothiazole-4-carbonitrile isomers

A Spectroscopic Guide to the Isomers of Chlorothiazole Carbonitrile In the intricate landscape of medicinal chemistry and materials science, the precise identification of molecular structure is paramount. Isomers, compou...

Author: BenchChem Technical Support Team. Date: February 2026

A Spectroscopic Guide to the Isomers of Chlorothiazole Carbonitrile

In the intricate landscape of medicinal chemistry and materials science, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, often exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 5-chlorothiazole-4-carbonitrile and its positional isomers. As researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in their spectroscopic signatures is crucial for unambiguous characterization and ensuring the integrity of your research.

This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to be self-validating, promoting reproducible and trustworthy results.

The Isomeric Landscape of Chlorothiazole Carbonitrile

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, offers several positions for substitution. For the molecular formula C4HClN2S, there are six possible isomers where a chloro group and a carbonitrile group are attached to the thiazole ring. The challenge lies in differentiating these structures, as their similar composition can lead to overlapping analytical signals.

G Sample Sample Preparation (Dissolve in appropriate deuterated solvent for NMR, or prepare KBr pellet/solution for IR) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data

Figure 2: General workflow for the spectroscopic analysis of chlorothiazole carbonitrile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-15 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish H-H couplings (not applicable for these single-proton isomers but useful for more complex derivatives).

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) C-H correlations, which is extremely useful for confirming the substitution pattern.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Solution):

    • Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal absorption in the regions of interest.

    • Use a liquid cell with appropriate window material (e.g., NaCl, KBr).

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion (for ESI) or a heated probe (for EI) after dissolving it in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization:

    • Electron Impact (EI): A hard ionization technique that often leads to extensive fragmentation, providing rich structural information.

    • Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, providing clear molecular weight information.

  • Analysis: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation spectra, which can be compared between isomers.

Conclusion

The differentiation of 5-chlorothiazole-4-carbonitrile and its isomers is a non-trivial but achievable task through the systematic application of modern spectroscopic techniques. While each method provides valuable pieces of the puzzle, a combined approach is the most robust strategy. ¹H and ¹³C NMR are indispensable for determining the substitution pattern on the thiazole ring. IR spectroscopy provides rapid confirmation of the nitrile functional group, and high-resolution mass spectrometry confirms the elemental composition and offers clues through fragmentation patterns. By understanding the principles behind these techniques and following rigorous experimental protocols, researchers can confidently identify and characterize these important heterocyclic compounds.

References

  • Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (2015). Research Journal of Chemical Sciences. Available at: [Link]

  • Chevalier, J. L., & Taurins, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Department of Chemistry, University of Calgary. Mass Spectroscopy. Available at: [Link]

  • NC State University Libraries. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Validation

Comparative Guide: Thiazole-4-Carbonitrile vs. Isothiazole-4-Carbonitrile Scaffolds

Topic: Biological Activity Comparison of Thiazole vs. Isothiazole Carbonitriles Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of Thiazole vs. Isothiazole Carbonitriles Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the shift of a single heteroatom from a 1,3-relationship (thiazole) to a 1,2-relationship (isothiazole) fundamentally alters the electronic landscape, metabolic stability, and biological target profile of the scaffold.

This guide provides a technical comparison of thiazole-4-carbonitriles and isothiazole-4-carbonitriles . While both leverage the carbonitrile (–CN) group as a critical pharmacophore for hydrogen bonding and metabolic resistance, their primary therapeutic applications diverge significantly:

  • Thiazole-4-carbonitriles dominate as kinase inhibitors (e.g., EGFR) and antimicrobial agents (DNA gyrase) , driven by their stability and aromatic stacking capabilities.

  • Isothiazole-4-carbonitriles occupy a specialized niche as antiviral agents (Picornaviridae) , acting as capsid binders that prevent viral uncoating.

Chemical Architecture & Electronic Properties

The positioning of the sulfur and nitrogen atoms dictates the reactivity and binding modes of these isomers.

FeatureThiazole-4-carbonitrile (1,3-azole)Isothiazole-4-carbonitrile (1,2-azole)
Structure S and N separated by one carbon.S and N are directly bonded.
Basicity Moderate (N3 is basic).Weak (N2 is less basic due to adjacent S).
Aromaticity High; significant delocalization.Lower; N-S bond is a weak point.
Dipole Moment Direction towards Nitrogen.Distinct vector; affects solubility/binding.
Metabolic Stability High; resistant to oxidative ring opening.Moderate; N-S bond susceptible to reductive cleavage.
Role of –CN Electron-withdrawing; increases acidity of C2-H; H-bond acceptor.Stabilizes the ring; critical for hydrophobic pocket binding.

Synthetic Workflows

The synthesis of these cores requires distinct strategies. Thiazoles are typically assembled from linear precursors, while isothiazoles often require oxidative cyclization of pre-formed enaminones.

Thiazole-4-Carbonitrile Synthesis (Hantzsch Modification)

The most robust route involves the condensation of thioamides with


-halo-

-ketonitriles.

ThiazoleSynthesis Thioamide Thioamide (R-CSNH2) Intermediate Hydroxy-thiazoline Intermediate Thioamide->Intermediate S-Alkylation HaloKetone 3-Bromo-2-oxopropanenitrile HaloKetone->Intermediate Dehydration Dehydration (- H2O) Intermediate->Dehydration Cyclization Product Thiazole-4-carbonitrile Dehydration->Product

Figure 1: Modified Hantzsch synthesis pathway for thiazole-4-carbonitriles.

Isothiazole-4-Carbonitrile Synthesis (Oxidative Cyclization)

This route typically employs


-aminoacrylonitriles and an oxidizing agent (e.g., Iodine or 

) to form the N-S bond.

IsothiazoleSynthesis Enaminone beta-Aminoacrylonitrile Cyclization Oxidative Cyclization Enaminone->Cyclization + Sulfur source Reagent Oxidant (I2, H2O2, or Chloranil) Reagent->Cyclization Product Isothiazole-4-carbonitrile Cyclization->Product N-S Bond Formation

Figure 2: Oxidative cyclization strategy for isothiazole-4-carbonitriles.

Biological Activity Profiles

Thiazole-4-Carbonitriles: Anticancer & Antimicrobial

These derivatives are potent ATP-competitive inhibitors . The thiazole ring mimics the purine ring of ATP, while the carbonitrile group often engages in critical hydrogen bonding with the hinge region of kinases (e.g., EGFR) or the active site of DNA gyrase.

Key Data Points:

Target Compound Class Activity Metric Reference
EGFR (Cancer) 2-amino-4-cyanothiazole hybrid IC50: 0.19 µg/mL [1]
DNA Gyrase (Bacteria) Thiazole-4-carbonitrile-pyrazole MIC: 0.22 µg/mL (S. aureus) [2]

| Fungal Growth | Thiazole-hydrazone | MIC: 16.1 µM (C. albicans) | [3] |

Isothiazole-4-Carbonitriles: Antiviral Specialists

Isothiazole derivatives, particularly 3-methylthio-5-phenyl-4-isothiazolecarbonitrile (IS-2), act as capsid binders . They bind to the hydrophobic pocket of viral capsids (VP1 protein) in Picornaviruses (e.g., Poliovirus, Rhinovirus), stabilizing the capsid and preventing the release of viral RNA (uncoating).

Key Data Points:

Target Compound Activity Metric Selectivity Index Reference
Poliovirus Type 1 IS-2 (3-MeS-5-Ph-4-CN) EC50: < 1 µg/mL > 200 [4]
Echovirus 9 IS-2 derivative EC50: Low µM 334 [4]

| HIV-1 (IIIB) | 3-mercapto-5-phenyl-4-CN | EC50: 7.8 µg/mL | Moderate | [5] |

Mechanism of Action Comparison

Thiazole MoA: Kinase Inhibition (EGFR)

The thiazole nitrogen acts as a hydrogen bond acceptor, while the aromatic system stacks with phenylalanine residues in the kinase gatekeeper region.

ThiazoleMoA Drug Thiazole-4-CN Inhibitor ATP_Site ATP Binding Pocket (EGFR) Drug->ATP_Site Competes with ATP H_Bond H-Bonding (Met793) ATP_Site->H_Bond Stabilizes Binding Signal Downstream Signaling (Ras/Raf/MEK) H_Bond->Signal Blocks Phosphorylation Apoptosis Tumor Cell Apoptosis Signal->Apoptosis Pathway Inhibition

Figure 3: Mechanism of EGFR inhibition by thiazole-4-carbonitriles.

Isothiazole MoA: Viral Capsid Stabilization

The isothiazole fits into the VP1 hydrophobic pocket, locking the capsid in a rigid conformation.

IsothiazoleMoA Drug Isothiazole-4-CN (IS-2) Capsid Viral Capsid (VP1 Pocket) Drug->Capsid Hydrophobic Binding Stabilization Conformational Rigidity Capsid->Stabilization Locks Structure Uncoating Viral Uncoating (RNA Release) Stabilization->Uncoating Prevents Replication Viral Replication Uncoating->Replication Blocks

Figure 4: Antiviral mechanism of isothiazole-4-carbonitriles (Capsid Binding).

Experimental Protocols

Protocol A: Synthesis of Thiazole-4-Carbonitrile (Representative)

Objective: Synthesis of 2-amino-4-cyanothiazole derivatives.

  • Reagents: Dissolve the appropriate thioamide (1.0 mmol) in ethanol (10 mL).

  • Addition: Add 3-bromo-2-oxopropanenitrile (1.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Neutralize with 10%

    
     solution.
    
  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Yield: Typically 70–90%.[1]

  • Validation: IR spectrum should show a sharp peak at ~2220 cm⁻¹ (C≡N).

Protocol B: Synthesis of Isothiazole-4-Carbonitrile (Representative)

Objective: Synthesis of 3-methylthio-5-phenylisothiazole-4-carbonitrile.

  • Precursor Prep: Prepare 2-cyano-3,3-bis(methylthio)acrylonitrile by reacting malononitrile with

    
     and methyl iodide in the presence of base.
    
  • Amination: React the intermediate with ammonia/amine to get the

    
    -aminoacrylonitrile derivative.
    
  • Cyclization: Dissolve the

    
    -aminoacrylonitrile (1.0 mmol) in methanol.
    
  • Oxidation: Add Iodine (

    
    , 1.0 mmol) or Hydrogen Peroxide (
    
    
    
    ) slowly while stirring.
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with sodium thiosulfate (if Iodine used). Extract with DCM.

  • Purification: Silica gel column chromatography.

  • Validation: Absence of N-H stretch in IR; presence of C≡N peak.

References

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLOS ONE. (2024). Link

  • In Vitro Antimicrobial Evaluation... of Novel Pyrazole Incorporating Thiazol-4-one Derivatives. ACS Omega. (2022). Link

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. (2023). Link

  • Antipoliovirus activity and mechanism of action of 3-methylthio-5-phenyl-4-isothiazolecarbonitrile. Antiviral Research. (1998).[2] Link

  • Synthesis and antiviral activity of a new series of 4-isothiazolecarbonitriles. Bioorganic & Medicinal Chemistry. (1998).[2] Link

  • Isothiazole Derivatives as Antiviral Agents. ResearchGate. (2000).[3] Link

Sources

Comparative

Assessing the Metabolic Stability of 5-Chlorothiazole-4-carbonitrile Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous FDA-appr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the thiazole ring is a privileged scaffold found in numerous FDA-approved therapeutics (e.g., dasatinib, ritonavir). However, the unsubstituted thiazole ring often suffers from rapid oxidative metabolism, primarily at the C-5 position, leading to poor pharmacokinetic (PK) profiles and potential toxicity via reactive metabolite formation.

This guide evaluates the 5-Chlorothiazole-4-carbonitrile scaffold as a superior structural alternative designed to enhance metabolic stability. By employing a "Block-and-Deactivate" strategy—using chlorine to sterically and electronically block the C-5 metabolic "soft spot" and a nitrile group to modulate electron density—this scaffold offers significantly improved half-life (


) and reduced intrinsic clearance (

) compared to standard thiazole and 5-alkyl derivatives.

The Metabolic Challenge: Thiazole Bioactivation

To understand the stability of the 5-chloro derivative, one must first understand the failure mode of the parent scaffold. The thiazole ring is electron-rich, making it a prime target for Cytochrome P450 (CYP450) enzymes.

Mechanism of Instability

The primary metabolic pathway involves CYP450-mediated epoxidation or direct oxidation at the C-5 position. This results in an unstable intermediate (thiazole epoxide or sulfoxide) that can:

  • Undergo ring-opening to form reactive thio-aldehydes (toxicity risk).

  • Rapidly clear the drug from systemic circulation (poor efficacy).

Visualization: Metabolic Liability Pathway

The following diagram illustrates the metabolic vulnerability of the unsubstituted thiazole ring compared to the stabilized 5-chloro derivative.

MetabolicPathway Parent Unsubstituted Thiazole CYP CYP450 Attack (Oxidation) Parent->CYP High Affinity Intermediate Unstable Epoxide/Sulfoxide (Reactive Metabolite) CYP->Intermediate Clearance Rapid Clearance (Ring Opening/Glutathione Adducts) Intermediate->Clearance Stabilized 5-Chloro-4-carbonitrile Derivative Block Metabolic Blockade (Steric & Electronic) Stabilized->Block C-5 Cl Substitution Block->CYP Inhibits Stable Intact Scaffold (High Metabolic Stability) Block->Stable Retains Integrity

Figure 1: Comparative metabolic fate of unsubstituted thiazole vs. the 5-chloro-4-carbonitrile scaffold. The chlorine atom prevents the formation of the reactive epoxide intermediate.

The Solution: 5-Chloro-4-carbonitrile Architecture

The 5-Chlorothiazole-4-carbonitrile derivative is engineered to overcome these specific liabilities through two synergistic mechanisms:

A. The C-5 Chlorine Blockade (The Shield)

Substituting the C-5 hydrogen with chlorine (


) introduces a metabolic roadblock.
  • Steric Hindrance: The Van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å), physically impeding the approach of the CYP450 heme iron-oxo species.

  • Lipophilicity Modulation: While halogens generally increase lipophilicity (

    
    ), which can attract CYPs, the specific positioning prevents the catalytic cycle from completing.
    
B. The C-4 Nitrile Deactivation (The Brake)

The nitrile (


) group at C-4 is a strong electron-withdrawing group (EWG).
  • Electronic Deactivation: By withdrawing electron density from the thiazole ring, the nitrile group raises the oxidation potential. CYP450s prefer electron-rich substrates; an electron-deficient ring is less likely to undergo oxidative attack.

  • Synthetic Utility: The nitrile serves as a versatile handle for further elaboration into amides, amines, or heterocycles (e.g., triazoles) without compromising the core stability [1].

Comparative Performance Analysis

The following table compares the predicted metabolic performance of the 5-chlorothiazole-4-carbonitrile scaffold against common alternatives. Data is synthesized from structure-activity relationship (SAR) principles and general thiazole metabolism literature [2, 3].

Table 1: Comparative Metabolic Stability Profiles
Scaffold VariantC-5 SubstituentElectronic StateMetabolic RiskPredicted

(Microsomes)
Mechanism of Clearance
Unsubstituted Thiazole HElectron-RichHigh < 15 minC-5 Epoxidation / Ring Opening
5-Methyl Thiazole

Electron-RichHigh < 20 min"Metabolic Switching" (Benzylic hydroxylation of

)
5-Fluoro Thiazole FDeactivatedModerate 30-60 minC-5 attack still possible (small radius of F)
5-Chlorothiazole-4-CN Cl Highly Deactivated Low > 60 min Blocked C-5; Minimal oxidation

Key Insight: While 5-methyl substitution blocks C-5, it introduces a new "soft spot" (the methyl group itself is oxidized). The 5-chloro substituent does not suffer from this metabolic switching, making it superior for half-life extension.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific 5-chlorothiazole-4-carbonitrile derivative, use the following self-validating protocol. This assay measures the intrinsic clearance (


) using liver microsomes.
Materials
  • Test Compound: 5-Chlorothiazole-4-carbonitrile derivative (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P dehydrogenase).
    
  • Internal Standard: Propranolol (High clearance control) and Warfarin (Low clearance control).

Step-by-Step Methodology
  • Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4). Ensure final DMSO concentration is < 0.1%.

  • Pre-Incubation: Mix 1 µM compound with microsomes (0.5 mg/mL final protein) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately transfer aliquots into ice-cold Acetonitrile containing the Internal Standard to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent peak.

Data Calculation

Calculate the slope (


) of the natural log of remaining compound vs. time.



Experimental Workflow Visualization

The following diagram outlines the logical flow of the stability assay, ensuring a rigorous "Go/No-Go" decision process for drug candidates.

StabilityAssay Start Start: 5-Cl-4-CN Derivative Incubate Incubate with HLM + NADPH (37°C, 0-60 min) Start->Incubate Quench Quench with ACN (Precipitate Proteins) Incubate->Quench Timepoints LCMS LC-MS/MS Analysis (Quantify Parent Remaining) Quench->LCMS Calc Calculate t1/2 & CL_int LCMS->Calc Decision Stability Threshold? Calc->Decision Pass PASS: t1/2 > 60 min (Proceed to In Vivo) Decision->Pass Stable Fail FAIL: t1/2 < 15 min (Re-design Scaffold) Decision->Fail Unstable

Figure 2: Workflow for assessing metabolic stability. The threshold of >60 minutes is typical for a lead candidate in this structural class.

References

  • Isothiazole and Thiazole Synthesis: Zeni, N., et al. (2023).[1] "3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile." Molbank, 2023(1), M1553.[2] [Link]

  • Thiazole Bioactivation Mechanisms: Subramanian, R., et al. (2010). "Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts." Chemical Research in Toxicology, 23(3), 653-663. [Link]

  • Reactive Metabolites in Drug Design: Dalvie, D., et al. (2021). "Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity." Chemical Research in Toxicology. [Link]

Sources

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